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  • Product: 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
  • CAS: 1269376-61-5

Core Science & Biosynthesis

Exploratory

Pharmacokinetics of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride Disclaimer: The following technical guide outlines a comprehensive strategy for the precli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Disclaimer: The following technical guide outlines a comprehensive strategy for the preclinical pharmacokinetic evaluation of the novel chemical entity 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. As specific experimental data for this compound is not publicly available, this document serves as a detailed, field-proven framework. It integrates established principles of pharmacokinetics with insights into the behavior of pyrazole-containing molecules, presenting a robust methodology and representative data for guiding future research.

Executive Summary: The Imperative for Pharmacokinetic Characterization

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is critically dependent on a thorough understanding of its behavior within a biological system. For 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a compound featuring the pharmacologically significant pyrazole scaffold, elucidating its pharmacokinetic (PK) profile is a pivotal step.[1][2][3][4][5] This guide details the essential in-life studies, bioanalytical methodologies, and data interpretation required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models. The insights generated from this framework are fundamental to informed decision-making in drug development, including dose selection for efficacy and toxicology studies, and prediction of human pharmacokinetics.

Foundational Strategy: Designing a Robust Preclinical PK Program

The primary objective is to quantify the concentration of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride in biological matrices over time following administration. This allows for the calculation of key parameters that define the compound's systemic exposure. A well-designed study incorporates both intravenous (IV) and oral (PO) routes of administration to assess absolute bioavailability.

Rationale for Animal Model Selection

The choice of animal models is predicated on selecting species that are metabolically and physiologically relevant for predicting human outcomes. Typically, studies commence in rodents due to their well-characterized biology and operational feasibility, followed by evaluation in a non-rodent species to understand inter-species variability.

  • Rodent Model: The Sprague-Dawley rat is a standard choice for initial PK screening due to its extensive historical database and well-understood drug metabolism pathways.

  • Non-Rodent Model: The Beagle dog is frequently used as a secondary species, offering a different metabolic profile and physiological scale, which can provide valuable data for allometric scaling to humans.

All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC), ensuring ethical and humane treatment.[6]

Experimental Design: Intravenous and Oral Administration

To comprehensively define the pharmacokinetic profile, separate studies for intravenous and oral administration are essential. The IV route provides a direct measure of systemic clearance and volume of distribution, while the oral route reveals the extent and rate of absorption.

Experimental Protocol: In-Life Study in Sprague-Dawley Rats

  • Animal Acclimation: Male Sprague-Dawley rats (n=3-4 per group, weight 250-300g) are acclimated for at least 3 days with free access to food and water.[6]

  • Dose Formulation:

    • IV Formulation: The compound is dissolved in a suitable vehicle (e.g., 5% Dextrose in water, D5W) to a final concentration of 1 mg/mL for a 1 mg/kg dose.

    • PO Formulation: The compound is suspended in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 for a 10 mg/kg dose. The higher oral dose accounts for potential incomplete bioavailability.

  • Administration:

    • IV Group: Animals receive a single bolus injection of the 1 mg/kg dose via the tail vein.

    • PO Group: Animals receive a single 10 mg/kg dose via oral gavage.

  • Blood Sampling:

    • Serial blood samples (~100 µL) are collected from the jugular or saphenous vein into EDTA-coated tubes at pre-defined time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Blood samples are immediately centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. The plasma is then transferred to clean tubes and stored at -80°C pending bioanalysis.

The logical flow of this experimental design is depicted in the following workflow diagram.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Phase acclimation Animal Acclimation (Sprague-Dawley Rats) admin_iv IV Administration (1 mg/kg Bolus) acclimation->admin_iv admin_po PO Administration (10 mg/kg Gavage) acclimation->admin_po formulation_iv IV Formulation (1 mg/mL in D5W) formulation_iv->admin_iv formulation_po PO Formulation (e.g., 0.5% MC) formulation_po->admin_po sampling Serial Blood Sampling (Defined Timepoints) admin_iv->sampling admin_po->sampling processing Plasma Processing (Centrifugation & Storage at -80°C) sampling->processing analysis Pharmacokinetic Data Analysis processing->analysis Bioanalysis (LC-MS/MS) G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-(3-fluorobenzyl)-1H-pyrazol-4-amine (Parent Drug) p450 Cytochrome P450 (Hydroxylation) parent->p450 metabolite1 Hydroxylated Metabolite (on Pyrazole or Benzyl Ring) p450->metabolite1 ugt UGT/SULT (Conjugation) metabolite1->ugt metabolite2 Glucuronide/Sulfate Conjugate ugt->metabolite2 excretion Excretion metabolite2->excretion

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Foundational

An In-Depth Technical Guide on the Anticipated Toxicological Profile and Evaluation Strategy for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

For distribution to researchers, scientists, and drug development professionals. Preamble: Navigating the Data Void for a Novel Pyrazole Amine The compound 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride represents...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

Preamble: Navigating the Data Void for a Novel Pyrazole Amine

The compound 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride represents a novel chemical entity for which specific toxicological data, including a definitive LD50 profile, is not publicly available in current literature or safety data repositories. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the anticipated toxicological profile based on an analysis of the broader pyrazole class of compounds. Secondly, it outlines a robust, scientifically-grounded framework of standardized protocols for determining the acute toxicity and LD50 of this specific molecule. This document is designed to equip researchers and drug development professionals with the foundational knowledge and methodological rigor required to safely handle and characterize this compound.

Section 1: The Pyrazole Scaffold - A Duality of Therapeutic Potential and Toxicological Concern

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] However, this biological activity also necessitates a thorough evaluation of potential toxicity.

Studies on various pyrazole derivatives have revealed a spectrum of toxicological outcomes. For instance, some 1-methyl-1H-pyrazole-5-carboxamides, despite showing low in vitro cytotoxicity, exhibited significant acute toxicity in rodent models, which was linked to the inhibition of mitochondrial respiration.[4] Conversely, other novel pyrazole derivatives have been reported as practically nontoxic in acute toxicity tests, highlighting the profound impact of substituent groups on the overall safety profile of the molecule.[1][5] The presence of a fluorobenzyl group and an amine functional group on the pyrazole core of the topic compound introduces unique electronic and metabolic properties that preclude direct extrapolation from existing data, underscoring the necessity for empirical testing.

Section 2: Framework for Acute Toxicity Assessment

To ascertain the toxicological profile of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a tiered approach employing internationally recognized guidelines is essential. The following experimental workflows are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are the global standard for regulatory toxicology studies.[6]

Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)

This method is a stepwise procedure that uses a minimum number of animals to obtain a statistically robust estimate of the LD50.

Methodology:

  • Animal Model: Female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant, are the preferred model. Animals should be acclimatized for at least 5 days before dosing.

  • Dose Selection: A starting dose is selected based on available information, or a default of 175 mg/kg is used.

  • Dosing and Observation: A single animal is dosed with the starting concentration via oral gavage. The animal is observed for signs of toxicity and mortality over a 48-hour period.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Termination and LD50 Calculation: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound). The LD50 is then calculated using the maximum likelihood method.

  • Clinical Observations: All animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Workflow for Acute Oral Toxicity (OECD 425)

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Dose Adjustment Logic cluster_actions Actions cluster_end Conclusion start Select Animal Model (e.g., Female Rats) acclimate Acclimatize Animals (min. 5 days) start->acclimate dose1 Dose single animal (e.g., 175 mg/kg) observe Observe for 48h (Toxicity/Mortality) dose1->observe decision Animal Survived? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No stop_criteria Stopping Criteria Met? decision->stop_criteria increase_dose->dose1 Repeat Cycle decrease_dose->dose1 Repeat Cycle calculate Calculate LD50 (Maximum Likelihood) stop_criteria->calculate observe_14d 14-Day Observation & Necropsy calculate->observe_14d

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

Acute Dermal and Inhalation Toxicity

Should the intended use of the compound suggest a significant risk of dermal or inhalation exposure, further studies would be warranted.

  • Acute Dermal Toxicity (OECD 402): A limit test is often performed first, where a high dose (e.g., 2000 mg/kg) is applied to the shaved skin of a small group of animals. If no mortality is observed, the LD50 is considered to be greater than this limit.

  • Acute Inhalation Toxicity (OECD 403): This involves exposing animals to the test substance as a gas, vapor, or aerosol in a controlled chamber for a set period (typically 4 hours). A range of concentrations is tested to determine the LC50 (Lethal Concentration 50).

Section 3: Anticipated Hazard Profile and Safe Handling

Given the amine functional group and the dihydrochloride salt form, the compound is likely to be a solid with some degree of water solubility. Based on safety data sheets for similar heterocyclic amines and hydrochloride salts, the following hazards should be anticipated until empirical data proves otherwise:

  • Skin and Eye Irritation: The compound may cause skin irritation and serious eye irritation or damage.[7][8][9]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[10][11]

Recommended Safe Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10][12]

    • Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator should be used.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[7][11]

    • Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10]

Section 4: Data Summary and Interpretation

All quantitative data from toxicological studies should be summarized for clear interpretation.

Parameter Route of Administration Test Guideline Result (Anticipated)
LD50 OralOECD 425To be determined (TBD)
LD50 DermalOECD 402TBD
LC50 InhalationOECD 403TBD
Skin Irritation Dermal ApplicationOECD 404TBD
Eye Irritation Ocular InstillationOECD 405TBD

Conclusion

While the precise toxicity and LD50 of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride remain to be empirically determined, this guide provides a scientifically rigorous framework for its evaluation. By understanding the potential hazards associated with the pyrazole class and adhering to standardized testing protocols, researchers can safely handle and accurately characterize the toxicological profile of this novel compound. The generation of such data is a critical step in the responsible development of any new chemical entity for therapeutic or other applications.

References

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage.
  • (PDF) ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. ResearchGate.
  • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Safety data sheet. BASF.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. ChemScene.
  • Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents. PubMed.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Introduction Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities.[1][2] Specifically, 1-benzyl-1H-pyrazol-4-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities.[1][2] Specifically, 1-benzyl-1H-pyrazol-4-amine derivatives serve as crucial intermediates in the development of various therapeutic agents. This document provides a comprehensive, step-by-step guide for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a key building block for pharmaceutical research and development.

This guide is designed for researchers, scientists, and drug development professionals. It offers a detailed protocol, explains the rationale behind the procedural choices, and provides insights grounded in established chemical principles. The synthesis is presented as a three-step process, commencing with the N-alkylation of 4-nitro-1H-pyrazole, followed by the reduction of the nitro group, and culminating in the formation of the dihydrochloride salt.

Overall Synthetic Scheme

The synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is achieved through a robust three-step sequence. This pathway was designed for its efficiency, scalability, and the use of readily available starting materials.

Synthetic_Scheme 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Intermediate_1 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole 4-Nitro-1H-pyrazole->Intermediate_1 Step 1: N-Alkylation Intermediate_2 1-(3-fluorobenzyl)-1H-pyrazol-4-amine Intermediate_1->Intermediate_2 Step 2: Nitro Reduction Final_Product 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride Intermediate_2->Final_Product Step 3: Salt Formation

Caption: Overall three-step synthesis of the target compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier
4-Nitro-1H-pyrazoleC₃H₃N₃O₂113.08Commercially Available
3-Fluorobenzyl bromideC₇H₆BrF189.03Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercially Available
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.65Commercially Available
Ethanol (C₂H₅OH)C₂H₅OH46.07Reagent Grade
Hydrochloric Acid (HCl)HCl36.46Concentrated & in Dioxane
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent Grade
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Aqueous Solution
BrineNaCl(aq)-Saturated Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Reagent Grade

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

Reaction and Rationale

The initial step involves the regioselective N-alkylation of 4-nitro-1H-pyrazole with 3-fluorobenzyl bromide.[3] The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. However, for many substituted pyrazoles, alkylation predominantly occurs at the less sterically hindered nitrogen.[4] In this protocol, potassium carbonate (K₂CO₃) is employed as a mild base to deprotonate the pyrazole, generating the pyrazolate anion, which then acts as a nucleophile. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction.

N-Alkylation Start 4-Nitro-1H-pyrazole + 3-Fluorobenzyl bromide Base K₂CO₃ in CH₃CN Start->Base Reaction Stir at Room Temperature Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole Workup->Product

Caption: Workflow for the N-alkylation reaction.

Experimental Protocol
  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole as a solid.

Step 2: Reduction of the Nitro Group

Reaction and Rationale

The second step is the reduction of the nitro group of 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole to the corresponding amine. Several methods are available for the reduction of aromatic nitro compounds.[5] Catalytic hydrogenation is a common choice; however, it can sometimes lead to dehalogenation, particularly with benzylic halides.[6] For this synthesis, tin(II) chloride (SnCl₂) in an acidic medium is selected as the reducing agent.[7] This method is known for its chemoselectivity, effectively reducing the nitro group without affecting the fluorine substituent or the pyrazole ring.[6] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group.[8]

Experimental Protocol
  • Suspend 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and basify to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate. This will precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude 1-(3-fluorobenzyl)-1H-pyrazol-4-amine. The crude product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).

Step 3: Formation of the Dihydrochloride Salt

Reaction and Rationale

The final step involves the conversion of the free amine, 1-(3-fluorobenzyl)-1H-pyrazol-4-amine, into its dihydrochloride salt. Amine salts are often preferred in pharmaceutical applications due to their increased stability and aqueous solubility.[9] The dihydrochloride salt is formed by treating the amine with two equivalents of hydrochloric acid. The pyrazole ring contains two basic nitrogen atoms, and the exocyclic amino group is also basic, allowing for the formation of a stable dihydrochloride salt. A solution of HCl in an organic solvent like dioxane is typically used to facilitate the precipitation of the salt.[10]

Experimental Protocol
  • Dissolve the crude 1-(3-fluorobenzyl)-1H-pyrazol-4-amine (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (2.2 eq) to the stirred solution.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any residual impurities.

  • Dry the resulting white to off-white solid under vacuum to yield 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride.

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundExpected ¹H NMR Signals (indicative)Expected Mass (m/z) [M+H]⁺
1-(3-fluorobenzyl)-4-nitro-1H-pyrazoleδ 8.3-8.5 (s, 1H, pyrazole-H), δ 7.6-7.8 (s, 1H, pyrazole-H), δ 7.3-7.5 (m, 1H, Ar-H), δ 7.0-7.2 (m, 3H, Ar-H), δ 5.4-5.6 (s, 2H, CH₂)222.1
1-(3-fluorobenzyl)-1H-pyrazol-4-amineδ 7.2-7.4 (m, 2H, pyrazole-H), δ 7.1-7.3 (m, 1H, Ar-H), δ 6.8-7.0 (m, 3H, Ar-H), δ 5.2-5.4 (s, 2H, CH₂), δ 3.5-3.7 (br s, 2H, NH₂)192.1
1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochlorideShifts will be downfield compared to the free base due to protonation. Broad signals for NH₃⁺ and pyrazole N-H⁺ are expected.192.1 (for the free base)

Safety Considerations

  • 3-Fluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Tin(II) chloride is a suspected sensitizer and can cause skin irritation.[7]

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reduction of the nitro group can be exothermic; therefore, careful monitoring and control of the reaction temperature are necessary.

References

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(26), 5087-5090. [Link]

  • Patel, M., & McCurdy, C. R. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Synthetic Communications, 45(24), 2807-2815. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Wikipedia. (2023, December 2). Reduction of nitro compounds. [Link]

  • PubChem. (n.d.). 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. [Link]

  • U.S. Patent No. 2,634,293. (1953). Process of preparing a monobasic salt of a secondary amine.
  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(4). [Link]

  • ResearchGate. (n.d.). First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents. [Link]

  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • Elguero, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 22(9), 5275-5283. [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • Organic Chemistry Portal. (2008). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. [Link]

Sources

Application

Application Note and In Vitro Assay Protocols for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Evaluating a Novel Pyrazole-Based Compound in Oncology Research The pyrazole scaffold is a privileged structure in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Evaluating a Novel Pyrazole-Based Compound in Oncology Research

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and notably, anticancer effects.[1] Many pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3][4][5] This document provides a detailed guide for the initial in vitro evaluation of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a novel compound with potential applications in oncology drug discovery.

Given its structural features, including the pyrazole core and a fluorobenzyl group, it is hypothesized that this compound may exert its effects by modulating key cellular processes such as cell proliferation, survival, and apoptosis. The following protocols are designed to systematically assess the cytotoxic and apoptotic potential of this compound in relevant cancer cell lines. These assays serve as a critical first step in characterizing its mechanism of action and therapeutic potential.

I. Initial Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible and accurate results.

1.1. Reconstitution of Lyophilized Compound:

  • 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is typically supplied as a lyophilized powder.

  • To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-20 mM).[6] Ensure complete dissolution by vortexing.

  • Rationale: DMSO is a common solvent for organic molecules in biological assays. A high concentration stock minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced toxicity.

1.2. Aliquoting and Storage:

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

II. Foundational In Vitro Assays: Assessing Cytotoxicity and Apoptosis

A logical first step in characterizing a potential anticancer compound is to determine its effect on cell viability and its ability to induce programmed cell death (apoptosis).

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][10]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add serial dilutions of the test compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of culture medium.[11]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[11]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the treated wells).

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly and incubate overnight at 37°C.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended Value
Cell Seeding Density1,000 - 100,000 cells/well
Compound Incubation Time24, 48, or 72 hours
MTT Reagent Concentration0.5 mg/mL final concentration
MTT Incubation Time2-4 hours
Solubilization TimeOvernight
Absorbance Wavelength570 nm
Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[12] Caspase-3 and -7 are key effector caspases.[12][13] Measuring their activity provides a direct assessment of apoptosis induction. The Caspase-Glo® 3/7 assay is a luminescent assay that measures caspase-3 and -7 activities.[14]

Experimental Workflow for Caspase-3/7 Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate compound_treatment Treat with test compound for a specified time cell_seeding->compound_treatment reagent_addition Add Caspase-Glo® 3/7 Reagent compound_treatment->reagent_addition incubation Incubate at room temperature reagent_addition->incubation read_luminescence Measure luminescence incubation->read_luminescence Signaling_Pathway compound 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride cell_treatment Treat Cancer Cells compound->cell_treatment protein_extraction Protein Lysate Preparation cell_treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot phospho_protein Detect Phosphorylated Proteins (e.g., p-ERK, p-Akt) western_blot->phospho_protein

Caption: Workflow for investigating the impact on cell signaling pathways.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. The results from the cell viability and apoptosis assays will establish the compound's cytotoxic potential and provide a basis for further mechanistic studies. If the compound demonstrates significant activity, subsequent investigations should focus on identifying its specific molecular target(s), potentially through broad-panel kinase screening, and further elucidating its effects on relevant signaling pathways using techniques like Western blotting to analyze the phosphorylation status of key pathway components. This systematic approach will be instrumental in determining the therapeutic promise of this novel pyrazole derivative.

References

  • Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy. (2013). Journal of Cancer Science & Therapy.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. (n.d.). Promega.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • In vitro kinase assay. (n.d.).
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega.
  • In vitro kinase assay. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.).
  • Apo-ONE® Homogeneous Caspase-3/7 Assay. (n.d.). Promega.
  • Signal Pathways in Drug Discovery. (2023). Life Chemicals Blog.
  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. (2022). Frontiers in Pharmacology.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence. (n.d.).
  • Caspase-3/7 Activity Plate Reader Assay Kit, Blue. (n.d.). STEMCELL Technologies.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • CytoSelect™ MTT Cell Prolifer
  • Targeting Cell Signaling Pathways in Anticancer Drug Design and Development. (n.d.). MDPI.
  • Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis. (n.d.). PMC - NIH.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience Blog.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage.
  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. (2015). Journal of Medicinal Chemistry.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2024). MDPI.
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (2021). PMC - NIH.
  • Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. (n.d.). Chemical & Pharmaceutical Bulletin.
  • 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. (n.d.). PubChem.
  • N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine hydrochloride. (n.d.). ChemScene.
  • 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - NIH.

Sources

Method

Preparation of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride stock solution

This application note provides a comprehensive, rigorously validated framework for the preparation, handling, and quality control of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride stock solutions. Designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, rigorously validated framework for the preparation, handling, and quality control of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride stock solutions. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental physicochemical properties and practical, self-validating laboratory workflows.

Chemical Profiling & Mechanistic Insights

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a highly versatile heterocyclic building block. Aminopyrazoles are privileged pharmacophores widely integrated into the discovery of potent, cell-active therapeutics, including [1] and various kinase modulators. The scalable preparation of these aminopyrazole fragments is a critical step in preclinical manufacturing[2].

The Dihydrochloride Advantage (Causality in Salt Selection)

In drug development, the free base form of aminopyrazoles often suffers from poor aqueous solubility, necessitating complex, potentially toxic excipient mixtures (e.g., high concentrations of PEG400 or Tween-80) for in vivo administration[3]. By utilizing the dihydrochloride salt [4], the primary amine ( pKa​≈4.5 ) and the pyrazole nitrogen ( pKa​≈2.5 ) are protonated. This dual protonation drastically increases the lattice hydration energy and disrupts intermolecular hydrogen bonding within the crystal lattice, resulting in rapid and complete aqueous solvation. This eliminates the need for harsh surfactants during animal dosing, thereby minimizing vehicle-induced artifacts in pharmacological data[5].

Table 1: Physicochemical Properties
ParameterSpecification
Compound Name 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
Molecular Formula C₁₀H₁₀FN₃ · 2HCl
Molecular Weight 264.12 g/mol
Physical State Crystalline Solid
Storage Conditions -20°C to -80°C (Desiccated, protect from light)
Table 2: Empirical Solubility Matrix
Solvent SystemEstimated Solubility LimitApplication Suitability
DMSO (Anhydrous) > 30 mg/mLOptimal for high-concentration in vitro master stocks.
Water / 0.9% Saline > 20 mg/mLOptimal for in vivo dosing (requires pH verification).
Ethanol Moderately SolubleUsable as a secondary co-solvent if needed.
Non-polar (e.g., Hexane) InsolubleNot recommended for solvation or extraction.

Experimental Workflow & Decision Logic

The following decision tree dictates the appropriate solvation strategy based on the intended downstream application.

StockPrep Start 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride Weigh Equilibration & Weighing (Analytical Balance) Start->Weigh Decision Application Type? Weigh->Decision InVitro In Vitro Assays (Biochemical/Cellular) Decision->InVitro High conc. required InVivo In Vivo Dosing (Animal Models) Decision->InVivo Physiological compatibility DMSO Dissolve in 100% DMSO (10 mM Master Stock) InVitro->DMSO Saline Dissolve in 0.9% Saline (Direct Aqueous Solvation) InVivo->Saline Aliquot Aliquot & Store at -20°C (Strictly Avoid Freeze-Thaw) DMSO->Aliquot Filter Sterile Filtration (0.22 µm PES) & pH Verification Saline->Filter Filter->Aliquot If not used immediately

Caption: Decision tree for the preparation of in vitro and in vivo stock solutions.

Step-by-Step Preparation Protocols

Every protocol below is designed as a self-validating system , incorporating critical checkpoints to ensure chemical integrity and reproducibility.

Protocol A: Preparation of a 10 mM In Vitro Master Stock (DMSO)

Use this protocol for cell culture assays, high-throughput screening, or enzymatic assays where final DMSO concentration will be diluted to ≤0.1%.

  • Thermal Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which rapidly degrades the compound and artificially inflates the weighed mass due to hygroscopy.

  • Precision Weighing: Using a calibrated microanalytical balance, weigh exactly 2.64 mg of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride.

  • Solvation: Transfer the powder to a sterile, amber microcentrifuge tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization & Visual Validation: Vortex the mixture vigorously for 30–60 seconds.

    • Self-Validation Check: Hold the tube against a contrasting background under bright light. The solution must be perfectly clear. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots. Store immediately at -80°C.

    • Causality: Aminopyrazoles in solution can be susceptible to oxidative degradation. Single-use aliquots prevent concentration gradients and degradation caused by repeated freeze-thaw cycles.

Protocol B: Preparation of an In Vivo Dosing Formulation (Aqueous)

Use this protocol for intravenous (IV), intraperitoneal (IP), or oral (PO) administration in preclinical animal models.

  • Weighing: Weigh the required mass for your target dose (e.g., 10.0 mg for a 1 mg/mL dosing solution).

  • Direct Aqueous Solvation: Add 10.0 mL of sterile 0.9% NaCl (Saline) or 1X PBS. Vortex until completely dissolved. Because of the dihydrochloride salt form, co-solvents (like PEG300 or Tween-80) are unnecessary[3].

  • pH Verification & Adjustment (Critical Step):

    • Causality: Dissolving a dihydrochloride salt in unbuffered saline releases HCl, drastically lowering the pH (often < 3.0). Injecting highly acidic solutions causes severe tissue necrosis and vocalization in animals.

    • Self-Validation Check: Measure the pH using a micro-pH probe. Carefully titrate with 0.1 N NaOH dropwise until the solution reaches a physiological pH of 6.5–7.4.

  • Sterile Filtration: In a biosafety cabinet, draw the pH-adjusted solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) filter into a sterile dosing vial.

    • Causality: PES membranes are specifically chosen over Nylon or PTFE due to their exceptionally low protein and small-molecule binding characteristics, ensuring the final concentration remains accurate.

  • Administration: Administer to the animal model immediately, or store at 4°C for a maximum of 24 hours.

Pharmacological Context & Integration

Once prepared, this compound serves as a critical nucleophile in medicinal chemistry workflows, often undergoing SN​Ar (Nucleophilic Aromatic Substitution) or amidation reactions to form larger, biologically active scaffolds[1],[2].

Mechanism Compound 1-(3-fluorobenzyl)-1H- pyrazol-4-amine 2HCl BuildingBlock Pharmacophore Integration (SNAr) Compound->BuildingBlock Amidation / Coupling Target Target Kinase / LDH Inhibition BuildingBlock->Target H-bond donor/acceptor Effect Modulation of Disease Pathway Target->Effect Cellular response

Caption: Pharmacological integration of aminopyrazoles into targeted inhibitors.

References

  • Rai, G., et al. (2015): Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). National Center for Biotechnology Information (PMC).[Link]

  • Organic Process Research & Development (2021): Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. ACS Publications.[Link]

  • Alsenz, J., & Kansy, M. (2007): High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.[Link]

  • Gad, S. C., et al. (2016): Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology / SciSpace.[Link]

  • Kadam, R. U., et al. (2019): Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Center for Biotechnology Information (PMC).[Link]

Sources

Application

Application Note: 1-(3-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride in Targeted Drug Discovery

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS: 1184...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS: 1184970-69-1)

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently utilized as a bioisostere for phenyl or heteroaryl rings to improve aqueous solubility, modulate lipophilicity, and provide critical hydrogen-bond interactions. 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a highly versatile building block specifically engineered for the synthesis of advanced kinase inhibitors and GPCR ligands.

  • Metabolic Stability: The fluorine atom at the 3-position of the benzyl ring effectively blocks cytochrome P450-mediated oxidation at a common metabolic hotspot, thereby improving the pharmacokinetic half-life of the resulting drug candidate.

  • Lipophilic Efficiency (LipE): The fluorobenzyl moiety provides a favorable partition coefficient (LogP) that enhances cellular permeability and blood-brain barrier (BBB) penetration without drastically increasing the molecular weight.

  • Chemical Stability: Free pyrazol-4-amines are highly electron-rich and prone to rapid oxidative degradation (darkening) upon exposure to air. The dihydrochloride (2HCl) salt formulation locks the amine in a protonated state, ensuring long-term shelf stability and consistent reactivity profiles[1][2].

Physicochemical Profiling

Understanding the physical properties of this building block is critical for reaction design, particularly regarding stoichiometry and solvent selection.

PropertySpecification / Value
Chemical Name 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
CAS Number 1184970-69-1
Molecular Formula C10H10FN3 · 2HCl
Molecular Weight 264.12 g/mol (Salt) / 191.20 g/mol (Free Base)
Appearance White to pale-red/purple crystalline powder
Solubility Highly soluble in H2O, DMSO, and MeOH; Insoluble in Hexanes
Storage Conditions Inert atmosphere (Argon/N2), room temperature, desiccated

Mechanistic Role in Kinase Inhibitor Design

1-Benzyl-1H-pyrazole derivatives have emerged as potent inhibitors for several critical kinase targets. Notably, this scaffold has been successfully utilized in the structural optimization of Receptor Interacting Protein 1 (RIP1) kinase inhibitors [3][4]. RIP1 kinase is a primary driver of necroptosis (programmed necrosis), and its inhibition is highly sought after for treating ischemic brain injury, neurodegenerative diseases, and pancreatitis[4].

Additionally, pyrazole-4-amine cores are fundamental in the design of irreversible Bruton's tyrosine kinase (BTK) inhibitors, which are critical for treating B-cell malignancies by suppressing the excessive activation of the B-cell antigen receptor (BCR) signaling pathway[5].

Pathway TNFR TNFR1 Activation (Death Receptor) RIP1 RIP1 Kinase (Key Regulator) TNFR->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 Inhibitor 1-Benzyl-1H-pyrazole Derivative (Inhibitor) Inhibitor->RIP1 Blocks Activity MLKL MLKL Phosphorylation RIP3->MLKL Necroptosis Necroptosis (Programmed Cell Death) MLKL->Necroptosis

RIP1 kinase necroptosis pathway targeted by 1-benzyl-1H-pyrazoles.

Experimental Protocols

The following protocols are designed as self-validating systems. The most critical failure point when using a dihydrochloride salt in nucleophilic substitutions or couplings is inadequate base stoichiometry .

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize a targeted kinase inhibitor intermediate via amide bond formation. Causality Insight: The 2HCl salt requires exactly 2.0 equivalents of base just to liberate the nucleophilic free amine. Therefore, a minimum of 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) must be used to ensure the reaction medium remains basic enough to drive the HATU coupling mechanism.

Materials:

  • 1-(3-fluorobenzyl)-1H-pyrazol-4-amine 2HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under Argon, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes. Validation: The solution will typically turn pale yellow, indicating the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Free-Basing the Pyrazole: In a separate vial, suspend the 1-(3-fluorobenzyl)-1H-pyrazol-4-amine 2HCl (1.0 eq) in DMF and add DIPEA (2.0 eq). Sonicate briefly until fully dissolved.

  • Coupling: Add the free-based pyrazole solution dropwise to the pre-activated acid mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Validation: Look for the disappearance of the pyrazole free base mass (m/z [M+H]+ = 192.1) and the appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Form a C-N bond between the pyrazole-4-amine and an aryl halide (e.g., for BTK inhibitor scaffolds). Causality Insight: Primary heteroaryl amines can poison palladium catalysts. Using a bulky, electron-rich ligand like BrettPhos or tBuXPhos prevents the formation of inactive bis(amine)palladium complexes and promotes reductive elimination.

Step-by-Step Methodology:

  • Charge a Schlenk tube with the aryl bromide (1.0 eq), 1-(3-fluorobenzyl)-1H-pyrazol-4-amine 2HCl (1.2 eq), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and NaOtBu (4.0 eq). Note: 4.0 eq of base is mandatory (2 eq to neutralize the HCl, 2 eq for the catalytic cycle).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add degassed anhydrous 1,4-Dioxane (0.2 M).

  • Seal the tube and heat at 100°C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of base stoichiometry when utilizing the dihydrochloride salt, the following table summarizes the optimization data for the amide coupling workflow.

Coupling ReagentBaseBase EquivalentsSolventTime (h)Isolated Yield (%)
EDC / HOBtDIPEA2.0DMF1215% (Failed: Base consumed by HCl)
EDC / HOBtDIPEA4.0DMF1268%
T3P (50% in EtOAc)Pyridine5.0EtOAc874%
HATU DIPEA 4.0 DMF 3 92% (Optimal)
HATUTEA4.0DMF385%

Synthesis Workflow Visualization

Workflow A 1-(3-fluorobenzyl)-1H- pyrazol-4-amine 2HCl B In Situ Free-Basing (>2.0 eq DIPEA) A->B C Amide Coupling (HATU / R-COOH) B->C D Cross-Coupling (Pd / BrettPhos) B->D E Target Kinase Inhibitor Library C->E D->E

Workflow for synthesizing kinase inhibitors from pyrazol-4-amine 2HCl.

References

  • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: Chemical Biology & Drug Design, 2016 Apr;87(4):569-74. URL: [Link][3][4]

  • Title: Discovery of orally available 1H-pyrazolo[3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry, 2024. URL: [Link][5]

Sources

Method

Application Notes &amp; Protocols: Characterization of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride in Cell Culture

Introduction: A Framework for Characterizing Novel Pyrazole Derivatives The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Characterizing Novel Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The compound 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride represents a novel derivative within this class. As with any new chemical entity, a systematic and rigorous approach is required to elucidate its biological effects in a cellular context.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to handle, prepare, and characterize the cellular impact of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. Rather than assuming a known mechanism, these protocols are designed as a foundational framework for discovery. We will proceed logically from initial reagent preparation and safety considerations to the critical determination of the compound's effective concentration range and subsequent analysis of its downstream molecular effects. This guide emphasizes not just the "how" but the "why," ensuring that the generated data is robust, reproducible, and scientifically sound.

Safety, Handling, and Storage

Before beginning any experimental work, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. The following are general guidelines based on related chemical structures.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound in its solid or dissolved form.[5][6]

  • Handling: Handle the lyophilized powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particles.[5] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[4][6]

  • Storage of Lyophilized Powder: Store the solid compound tightly sealed in a desiccator at the temperature recommended by the supplier (typically -20°C or 4°C) to protect it from moisture and light.

  • Storage of Stock Solutions: Once dissolved, stock solutions should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[7]

Preparation of Stock and Working Solutions

Accurate preparation of the compound is the cornerstone of reproducible cell-based assays.[8] Most small molecules are supplied as a lyophilized powder and require reconstitution in an appropriate solvent.

3.1 Solvent Selection The choice of solvent is critical for ensuring the compound remains soluble and is not toxic to the cultured cells.

  • Dimethyl Sulfoxide (DMSO): The most common solvent for organic small molecules due to its high solubilizing capacity. However, final DMSO concentrations in cell culture media should typically be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can induce cellular stress, differentiation, or toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

  • Aqueous Buffers (e.g., PBS, Sterile Water): Ideal if the compound is sufficiently soluble. The dihydrochloride salt form of the topic compound suggests it may have enhanced aqueous solubility compared to its free base. Always test solubility in a small volume first.

3.2 Protocol: Reconstitution of Lyophilized Powder This protocol details the preparation of a high-concentration primary stock solution.

  • Pre-Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Briefly centrifuge the vial to ensure all powder is at the bottom. Using a calibrated pipette, add the calculated volume of high-purity, sterile-filtered DMSO (or other appropriate solvent) directly to the vial.

  • Solubilization: Vortex the vial for 30-60 seconds to ensure the compound is fully dissolved. A brief, gentle sonication in a water bath can be used if dissolution is difficult. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots in properly labeled cryovials. Store immediately at -20°C or -80°C.

Objective Parameter Formula Example (for a 10 mM Stock)
Calculate Solvent Volume for Stock Solution Compound Mass (mg) Volume (µL) = (Mass (mg) / Molecular Weight (g/mol)) * (1 / Desired Concentration (mM)) * 1,000,000Compound: 5 mg
Molecular Weight ( g/mol ) MW: ~288.14 (for dihydrochloride salt)
Desired Stock Conc. (mM) Desired Conc.: 10 mM
Calculation Volume (µL) = (5 / 288.14) * (1 / 10) * 1,000,000 = 1735.3 µL
Result Add 1735.3 µL of DMSO to 5 mg of powder to yield a 10 mM stock solution.

Protocol I: Determination of Cellular Potency (IC₅₀) via Dose-Response Assay

The first crucial experiment for any novel compound is to determine its effective concentration range. A dose-response assay measures the relationship between compound concentration and a biological effect, such as the inhibition of cell proliferation or viability.[9] The output of this assay is the IC₅₀ (Half-Maximal Inhibitory Concentration), which is the concentration of the compound required to inhibit the measured biological process by 50%.[10][11][12] This value is fundamental for designing all subsequent mechanistic experiments.

4.1 Experimental Design

  • Cell Line Selection: The choice of cell line is critical, as potency can vary dramatically between different cell types.[11] Select cell lines relevant to the intended research area (e.g., specific cancer types).

  • Assay Choice: Numerous assays can measure cell viability.[13][14]

    • MTT/XTT Assays: Colorimetric assays measuring metabolic activity.[15][16]

    • Resazurin (alamarBlue) Assays: A fluorescent-based metabolic assay.

    • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): A highly sensitive method that quantifies ATP as an indicator of viable cells.[17][18] This is often considered the gold standard for high-throughput screening.

  • Controls:

    • Untreated Control: Cells cultured in media alone. Represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This control is essential to ensure the solvent itself is not affecting cell viability.

    • Positive Control (Optional): A compound with a known inhibitory effect on the chosen cell line (e.g., staurosporine or a standard chemotherapy agent).

4.2 Step-by-Step Protocol: Cell Viability Assay (Luminescence-Based)

  • Cell Seeding: Plate cells in an opaque, white-walled 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.[19]

  • Compound Preparation: Prepare a serial dilution series of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride in complete cell culture medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Remember to prepare a vehicle control.

  • Cell Treatment: Carefully remove the existing media from the cells and replace it with 100 µL of the media containing the various compound concentrations or controls.

  • Incubation: Incubate the plate for a relevant duration. A 72-hour incubation is a common standard for assessing effects on proliferation, but shorter (24, 48 hours) or longer time points may be necessary depending on the compound's suspected mechanism.[16]

  • Assay Reagent Addition: Equilibrate the plate and the luminescence assay reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

  • Signal Development: Mix the plate contents on an orbital shaker for 2-5 minutes to induce cell lysis, then incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis seed_cells 1. Seed Cells in 96-Well Plate prep_compound 2. Prepare Serial Dilutions of Compound treat_cells 3. Treat Cells with Compound/Vehicle prep_compound->treat_cells incubate 4. Incubate for Selected Duration (e.g., 72h) treat_cells->incubate add_reagent 5. Add Viability Assay Reagent incubate->add_reagent read_plate 6. Read Luminescence on Plate Reader add_reagent->read_plate normalize_data 7. Normalize Data to Controls read_plate->normalize_data plot_curve 8. Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 9. Calculate IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for determining compound IC₅₀.

4.3 Data Analysis and Interpretation

  • Normalization: Average the raw luminescence values for each condition. Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the background (media-only wells) to 0% viability.

  • Curve Fitting: Plot the normalized viability (%) against the log of the compound concentration. Use a non-linear regression model (e.g., [log(inhibitor) vs. response -- Variable slope (four parameters)]) in software like GraphPad Prism to fit a sigmoidal dose-response curve.[11]

  • IC₅₀ Determination: The software will calculate the IC₅₀ value from the curve. This is the concentration at which the curve passes through 50% viability.[12] A potent compound will have a low IC₅₀ value (e.g., in the nanomolar to low micromolar range).[20][21]

Dose_Response_Curve origin y_axis 100 50 0 origin->y_axis x_axis Log [Compound Concentration] origin->x_axis y_label Cell Viability (%) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_y ic50_point ic50_y->ic50_point ic50_x IC₅₀ ic50_point->ic50_x

Caption: Idealized dose-response curve showing IC₅₀.

Protocol II: Analysis of Downstream Protein Expression via Western Blotting

After determining the IC₅₀, the next logical step is to investigate how 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride affects specific cellular pathways. Western blotting is a fundamental technique used to detect and quantify changes in the expression levels of target proteins following compound treatment.[22][23][24]

5.1 Experimental Design

  • Treatment Concentrations: Based on the IC₅₀ value, select several concentrations for treatment. A common approach is to use concentrations below, at, and above the IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) to observe dose-dependent effects.

  • Time Course: Analyze protein expression at different time points (e.g., 6, 24, 48 hours) to capture both early signaling events and later compensatory changes.

  • Target Selection: Choose protein targets based on a hypothesis. Given the pyrazole scaffold, one might investigate proteins involved in cell cycle regulation (e.g., Cyclins, p21), apoptosis (e.g., Cleaved Caspase-3, PARP), or inflammation (e.g., NF-κB pathway proteins).

  • Loading Control: It is essential to probe for a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) whose expression is not expected to change with treatment. This ensures that any observed changes are not due to unequal protein loading.[25]

5.2 Step-by-Step Protocol: Western Blotting

  • Cell Treatment and Lysis: Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency. Treat with the selected concentrations of the compound and the vehicle control for the desired time periods.

  • Harvesting: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[25] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to 20-40 µg of protein from each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.[25]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[25]

  • Analysis: Quantify the band intensity for the target protein and the loading control using image analysis software (e.g., ImageJ). Normalize the target protein signal to the loading control signal for each sample.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_final Analysis treat 1. Treat Cells with Compound/Vehicle lyse 2. Lyse Cells & Quantify Protein treat->lyse denature 3. Denature Proteins in Sample Buffer lyse->denature sds_page 4. SDS-PAGE (Separate by Size) denature->sds_page transfer 5. Transfer to Membrane sds_page->transfer block 6. Block Membrane transfer->block primary_ab 7. Incubate with Primary Antibody block->primary_ab secondary_ab 8. Incubate with Secondary Antibody primary_ab->secondary_ab detect 9. Add ECL Substrate & Image secondary_ab->detect analyze 10. Quantify Bands & Normalize to Control detect->analyze

Caption: Key stages of the Western Blotting protocol.

References

  • Vertex AI Search. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • Agilent. Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • National Center for Biotechnology Information. (2018). A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. [Link]

  • National Center for Biotechnology Information. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • National Center for Biotechnology Information. Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. [Link]

  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. [Link]

  • BASF. (2026, March 6). Safety data sheet. [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

Sources

Application

Application Note: Formulation and In Vivo Dosing Strategies for 1-(3-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Document Type: Technical Protocol & Mechanistic Guide Executive Summary The transition of small molecule intermediates from in vitro s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transition of small molecule intermediates from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by formulation challenges. 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride [1] presents a classic formulation paradox: it is highly water-soluble as a dihydrochloride salt, but its aqueous solution is severely acidic and unsuited for direct in vivo administration. Neutralizing the solution to physiological pH risks precipitating the lipophilic free base.

This application note provides a comprehensive, self-validating framework for formulating this compound for both Intravenous (IV) and Oral (PO) dosing. By understanding the physicochemical causality behind the compound's behavior, researchers can avoid common pitfalls such as injection-site necrosis, erratic oral absorption, and inaccurate dosing.

Physicochemical Profiling & Causality Analysis

Before executing any protocol, formulation scientists must analyze the intrinsic properties of the molecule to dictate the excipient strategy. Most drug molecules employed in medicinal therapy are administered as salts[2], but the counterion dictates the formulation approach.

The Dihydrochloride Dilemma

The compound possesses two basic centers: the pyrazole ring nitrogen and the primary amine. Consequently, it is supplied as a dihydrochloride salt (C10H10FN3 · 2HCl)[1].

  • Causality of Acidity: When dissolved in water, the salt completely dissociates, releasing two equivalents of hydrochloric acid. A 10 mg/mL solution will typically exhibit a pH of 1.5 to 2.0. Injecting this unbuffered solution intravenously will cause immediate protein denaturation, hemolysis, and phlebitis.

  • Causality of Precipitation: To mitigate acidity, the solution must be titrated to a tolerable pH (typically >5.0 for IV). However, as the pH exceeds the compound's pKa (estimated ~4.5 for the heteroaromatic amine), it reverts to its uncharged free base. The 3-fluorobenzyl moiety imparts significant lipophilicity, meaning the free base will likely crash out of an aqueous solution, forming a cloudy suspension.

The Salt Factor (Critical Dosing Metric)

A ubiquitous error in preclinical dosing is failing to account for the mass of the counterion. Doses are always prescribed based on the active free base moiety .

  • MW of Free Base: 191.20 g/mol

  • MW of Dihydrochloride Salt: 264.12 g/mol

  • Salt Factor: 191.20/264.12=0.724

Implication: To deliver a 10 mg/kg dose of the active 1-(3-fluorobenzyl)-1H-pyrazol-4-amine, you must weigh out 13.8 mg/kg of the dihydrochloride salt powder.

Quantitative Formulation Parameters

Table 1: Physicochemical and Formulation Parameters

ParameterValueImplication for Formulation
Salt Factor 0.724Multiply target dose by 1.38 to determine salt weight.
Target IV pH 6.0 - 7.4Prevents vascular damage; requires co-solvents to maintain solubility.
Target IV Osmolality 280 - 320 mOsm/kgPrevents osmotic shock and hemolysis during IV injection.
Target PO pH > 4.0Prevents gastric mucosal irritation prior to absorption.

Formulation Workflows & Decision Matrices

To overcome the solubility-pH paradox, we employ a co-solvent/surfactant strategy. Excipients like Solutol HS 15 and Polysorbate 80 are extensively used in injectable formulations to micellize lipophilic free bases once the pH is neutralized[3].

FormulationTree A 1-(3-fluorobenzyl)-1H-pyrazol-4-amine 2HCl (Acidic Aqueous Solution) B Titrate with 0.1N NaOH to pH 6.0 - 7.4 A->B C Check Visual Clarity (Precipitation?) B->C D Clear Solution (Sterile Filter & Dose IV/PO) C->D Yes (Soluble) E Precipitation/Turbidity (Free base insoluble) C->E No (Insoluble) F Add Co-solvents/Surfactants (e.g., DMSO, Tween 80) E->F G Clear Solution (Dose IV/PO) F->G

Fig 1. Decision tree for formulating acidic dihydrochloride salts based on pH-dependent solubility.

Self-Validating Experimental Protocols

A protocol is only as good as its internal quality control. The following procedures are designed as self-validating systems : they include built-in checkpoints (e.g., pre- and post-filtration HPLC) to ensure the physical state of the drug is exactly as intended before it enters the animal.

Protocol A: Intravenous (IV) Solution Formulation

Target Vehicle: 5% DMSO / 10% Solutol HS 15 / 85% Saline (0.9% NaCl) Mechanism: DMSO provides initial molecular dispersion. Solutol HS 15 acts as a non-ionic surfactant to form micelles, trapping the lipophilic 3-fluorobenzyl free base when the aqueous saline is added and the pH is raised[3].

Step-by-Step Methodology:

  • Calculated Weighing: Weigh the required mass of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride into a glass vial. (Remember to divide the target active mass by the 0.724 salt factor).

  • Solvent Addition: Add DMSO to equal exactly 5% of the final target volume. Vortex until completely dissolved. Causality: Dissolving the salt in DMSO first prevents localized precipitation that occurs if water is added prior to the surfactant.

  • Surfactant Addition: Add Solutol HS 15 (pre-warmed to 37°C to liquefy) to equal 10% of the final volume. Vortex vigorously for 2 minutes to ensure a homogenous lipid-solvent matrix.

  • Aqueous Dilution: Slowly add 0.9% Saline (85% of final volume) dropwise while continuously vortexing.

  • pH Titration: Measure the pH. It will likely be ~3.0 due to the HCl equivalents. Carefully titrate with 0.1 M NaOH dropwise until the pH reaches 6.5 - 7.0.

  • Self-Validation Check 1 (Visual): The solution must remain optically clear. If turbidity appears, the micellar capacity has been exceeded.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation Check 2 (HPLC Recovery): Analyze an aliquot of the pre-filtration and post-filtration solution via HPLC-UV. Acceptance Criteria: Post-filtration concentration must be ≥ 95% of pre-filtration. A drop in concentration indicates the drug precipitated and was stripped out by the filter.

Protocol B: Oral (PO) Suspension Formulation

Target Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Deionized Water Mechanism: For oral dosing, a true solution is not strictly required. A homogenous suspension allows for higher dosing. Tween 80 reduces the surface tension of the hydrophobic drug particles, allowing the viscous Methylcellulose network to suspend them evenly, preventing rapid settling.

Step-by-Step Methodology:

  • Milling: Lightly triturate the dihydrochloride salt in a mortar and pestle to ensure uniform, fine particle size.

  • Wetting: Transfer the powder to a beaker. Add the Tween 80 directly to the powder and mix with a glass rod to form a smooth paste. Causality: Wetting the powder prevents the hydrophobic particles from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add the 0.5% MC solution while mixing with a high-shear homogenizer at 5,000 RPM.

  • pH Adjustment: Check the pH. Add 1.0 M NaOH dropwise until the pH is between 4.0 and 5.0. Causality: While the stomach is acidic, administering a highly concentrated bolus of pH 1.5 dihydrochloride salt can cause localized gastric lesions in rodents.

  • Self-Validation Check (Homogeneity): Let the suspension sit for 30 minutes. Take 10 µL aliquots from the top, middle, and bottom of the vial and dissolve them in 1 mL of Acetonitrile. Analyze via HPLC. Acceptance Criteria: The relative standard deviation (RSD) of the three samples must be < 5%, proving the suspension is uniform and will deliver an accurate dose upon gavage.

In Vivo Workflow Integration

PKWorkflow N1 Compound Weighing N2 Vehicle Addition N1->N2 N3 pH & Osmolality Adjustment N2->N3 N4 Sterile Filtration N3->N4 N5 In Vivo Administration N4->N5 N6 Plasma Sampling N5->N6

Fig 2. Self-validating workflow for in vivo pharmacokinetic dosing and downstream analysis.

Table 2: Standard Dosing Limits for Preclinical Models (Mice)

RouteStandard Vehicle CompositionMax Dosing VolumeNeedle Gauge
IV 5% DMSO, 10% Solutol HS 15, 85% Saline5 mL/kg27G - 30G
PO 0.5% MC, 0.2% Tween 80 in Water10 mL/kg20G - 22G (Gavage)
IP 5% DMSO, 10% Tween 80, 85% Water10 mL/kg25G - 27G

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. VHCA, Verlag Helvetica Chimica Acta, Zürich, Switzerland, and Wiley-VCH. Available at:[Link][2]

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride Stability &amp; Troubleshooting

As a Senior Application Scientist, I welcome you to the dedicated technical support center for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS: 1269376-61-5)[1]. This compound is a highly valuable building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I welcome you to the dedicated technical support center for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS: 1269376-61-5)[1]. This compound is a highly valuable building block frequently utilized in the drug development of kinase inhibitors (such as PLK4 inhibitors)[2] and covalent modifiers (like GSTO1 inhibitors)[3].

While the dihydrochloride salt form is specifically engineered to improve the stability of the free amine, researchers frequently encounter degradation issues—such as discoloration, stickiness, and clumping—when handling the material at room temperature under ambient conditions. This guide provides a mechanistic understanding of these issues, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experiments.

Section 1: Mechanistic Understanding of Degradation

To troubleshoot effectively, one must understand the causality behind the degradation of aminopyrazoles. The degradation at room temperature is not a single event, but a synergistic process driven by hygroscopicity and subsequent oxidation:

  • Hygroscopicity of the Dihydrochloride Salt: Amine hydrochlorides are inherently hygroscopic[4]. When exposed to ambient room temperature with moderate to high relative humidity, the salt absorbs atmospheric moisture, creating a localized, highly acidic aqueous microenvironment on the surface of the powder.

  • Partial Dissociation: Within this microenvironment, the dihydrochloride salt partially dissociates into the monohydrochloride or free base form to establish an equilibrium.

  • Oxidative Susceptibility: The 4-amino position on the electron-rich pyrazole ring is highly susceptible to oxidation[5]. Exposure to ambient oxygen or light initiates a radical-mediated oxidation process of the exposed free amine. This leads to the formation of azo compounds and complex polymeric species, which visually manifest as a pink, brown, or dark purple discoloration.

DegradationPathway A 1-(3-fluorobenzyl)-1H-pyrazol-4-amine 2HCl (Dry, Stable) B Moisture Absorption (Hygroscopic) A->B Ambient Air C Partial Dissociation (Free Base Formation) B->C Localized pH drop D Oxidation (O2 / Light) C->D Reactive 4-amino group E Colored Degradants (Azo/Polymeric species) D->E Radical coupling

Figure 1: Mechanistic pathway of aminopyrazole degradation at room temperature.

Section 2: Troubleshooting Guide & FAQs

Q1: My white/off-white powder turned pink/purple after being left on the benchtop. Is it still usable? A: The color change is a direct indicator of oxidative degradation of the 4-amino group. Even a minute molar percentage (<1%) of oxidized polymeric species can cause intense discoloration. While the bulk purity might technically remain high, these oxidized impurities act as poisons in downstream transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig or Suzuki reactions)[3]. We strongly recommend repurifying the batch using the SOP provided below before proceeding.

Q2: The compound has become sticky and clumped, but the color is still mostly off-white. What happened? A: This represents the primary stage of hygroscopic moisture absorption[4]. The compound has absorbed atmospheric water but has not yet undergone significant oxidation. You can rescue this batch by immediately drying the material in a vacuum desiccator over P2O5 or Drierite for 24-48 hours. Do not apply heat , as thermal stress combined with moisture will rapidly accelerate oxidation.

Q3: How should I properly store this compound to prevent degradation? A: Store the compound at 2-8°C (or -20°C for long-term storage) in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen). Critical Step: Always allow the sealed container to reach room temperature in a desiccator before opening to prevent condensation from forming directly on the cold powder.

Section 3: Quantitative Stability Profile

The following table summarizes the typical degradation profile of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride under various environmental conditions, allowing you to assess the risk based on your laboratory environment.

Storage ConditionTemperatureRelative Humidity (RH)AtmosphereVisual Appearance (1 Week)Estimated Purity Loss
Optimal 4°C< 10%ArgonOff-white powder< 0.1%
Benchtop (Sealed) 25°CAmbientAirPale pink tint1.0 - 2.0%
Benchtop (Open) 25°C> 60%AirSticky, brown/purple5.0 - 15.0%
Accelerated 40°C75%AirDark brown paste> 30.0%
Section 4: Standard Operating Protocols (SOPs)
SOP: Repurification of Oxidized 1-(3-fluorobenzyl)-1H-pyrazol-4-amine

If your batch has degraded, follow this self-validating protocol to recover the pure dihydrochloride salt. This method leverages the differential solubility of the free base versus the highly polar oxidized polymeric byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the degraded, discolored salt in 15 mL of deionized water.

  • Basification: Slowly add saturated aqueous Na2CO3 dropwise under stirring until the pH reaches ~10. This neutralizes the HCl and converts the salt back to the free base.

  • Extraction: Extract the aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc). The free base partitions into the organic layer, leaving the majority of the polar oxidized byproducts in the aqueous phase.

  • Filtration (Critical Step): Dry the combined organic layers over anhydrous Na2SO4. Filter the solution through a short pad of Celite layered over Silica gel. The silica will trap any remaining dark, polymeric oxidized species. The resulting filtrate must be pale yellow or colorless.

  • Salt Formation: Cool the filtrate to 0°C in an ice bath. Slowly add 2.2 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) dropwise. The purified 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride will immediately precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

RepurificationWorkflow Step1 Dissolve degraded salt in DI Water Step2 Basify to pH > 10 (aq. Na2CO3) Step1->Step2 Step3 Extract with EtOAc (Isolate Free Base) Step2->Step3 Step4 Filter through Celite/Silica (Remove dark polymers) Step3->Step4 Step5 Add 2.2 eq. HCl in Dioxane (Re-precipitate Salt) Step4->Step5 Step6 Filter & Dry under Vacuum (Pure Dihydrochloride) Step5->Step6

Figure 2: Step-by-step repurification workflow for oxidized aminopyrazole salts.

References
  • Grokipedia. "Hydrochloride - Handling and Storage Guidelines". [Link]

  • ResearchGate. "Time-resolved spectra during the chromic acid oxidation of MAPF in sulfuric acid solution".[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors".[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4".[Link]

Sources

Optimization

How to prevent oxidation of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Welcome to the technical support center for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. Oxidative degradation is a critical challenge that can compromise experimental outcomes. This document provides in-depth, experience-based guidance to prevent, identify, and troubleshoot oxidation-related issues.

Understanding the Chemistry of Degradation

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride possesses two primary moieties susceptible to oxidation: the aromatic primary amine (-NH₂) and the pyrazole ring itself.

  • Aromatic Amine Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation.[1][2] This can lead to the formation of colored impurities, including nitroso and nitro compounds, or polymerization into complex oligomeric products.[3][4] The process is often initiated by atmospheric oxygen, especially in the presence of light, metal ions, or other reactive species.[5] The formation of radical cations is a key intermediate step in many amine oxidation pathways.[2]

  • Pyrazole Ring Oxidation: While generally stable, the pyrazole ring can undergo oxidation, particularly at the C4 position, which is electron-rich.[6] Electrochemical studies have shown that pyrazole-type compounds can be functionalized through electrooxidation.[7] Although the dihydrochloride salt form enhances stability by protonating the basic nitrogen atoms and reducing their electron density, the compound is not entirely immune to degradation under suboptimal conditions.

The combination of these factors means that exposure to atmospheric oxygen can initiate a cascade of degradation reactions, compromising sample purity and reactivity.

Troubleshooting Guide: Identifying Oxidation

This section provides a question-and-answer format to help you diagnose potential oxidation of your compound.

Q1: My solid 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has changed color from white/off-white to yellow or brown. Is it oxidized?

A: A visible color change is a strong indicator of oxidation. Aromatic amines and their oxidized by-products, such as azo compounds or nitrated derivatives, are often highly colored.[1] While a slight initial off-white or pale yellow tint might be acceptable depending on the supplier's specification, any progression to a darker yellow, tan, or brown color upon storage strongly suggests degradation.

Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of the compound. Could this be oxidation?

A: Yes. The appearance of new peaks, especially those with different retention times and mass-to-charge ratios, is a classic sign of impurity formation. Oxidized derivatives will have a higher molecular weight due to the incorporation of oxygen atoms (e.g., N-oxides, nitro compounds) or may be dimers/oligomers. We recommend comparing the fresh sample's chromatogram to a reference standard or the initial analysis upon receipt.

Q3: My reaction yield is lower than expected, or the reaction is failing completely. Could the starting material be oxidized?

A: Absolutely. Oxidative degradation reduces the amount of active starting material available for your reaction. Furthermore, the by-products of oxidation can sometimes interfere with or inhibit your desired chemical transformation, leading to poor yields, incomplete conversion, or the formation of unexpected side products. If you suspect oxidation, it is crucial to verify the purity of the starting material before proceeding.

Decision Workflow for Suspected Oxidation

The following diagram outlines a logical workflow for troubleshooting when you suspect your compound may have been compromised.

G cluster_0 Troubleshooting Oxidative Degradation Start Observe Unexpected Result (e.g., color change, low yield, analytical impurity) CheckVisual Visually Inspect Solid Sample: Is there a significant color change (e.g., to yellow/brown)? Start->CheckVisual AnalyticalCheck Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) CheckVisual->AnalyticalCheck Yes CheckVisual->AnalyticalCheck Unsure/Slight Change NoOxidation No Evidence of Oxidation. Investigate other experimental parameters (reagents, solvent, conditions). CheckVisual->NoOxidation No CompareData Compare data to reference standard or initial analysis. Are new peaks/impurities present? AnalyticalCheck->CompareData OxidationConfirmed Oxidation Confirmed. Discard material. Review storage and handling protocols. CompareData->OxidationConfirmed Yes, Significant Impurities CompareData->NoOxidation No Purify Consider Purification (e.g., recrystallization) if impurity level is low and re-analyze. CompareData->Purify Yes, Minor Impurities Purify->AnalyticalCheck

Caption: Troubleshooting decision tree for identifying oxidation.

Preventative Protocols & Best Practices

Proactive prevention is the most effective strategy. Adhering to the following protocols for storage and handling will significantly extend the shelf-life and maintain the integrity of your 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride.

Optimal Storage Conditions

Proper storage is the first line of defense against oxidation. The key is to minimize exposure to oxygen, moisture, light, and heat.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces atmospheric oxygen, the primary driver of oxidation.
Temperature 2-8°C.[8]Reduces the rate of chemical degradation. Do not freeze aqueous solutions.
Light Store in an amber glass vial or protect from light.[9]Light can provide the energy to initiate radical oxidation reactions.
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents ingress of atmospheric oxygen and moisture.[9]
Handling Protocols: Working Under an Inert Atmosphere

Any time the solid is dispensed or solutions are prepared, it should be done under an inert atmosphere to prevent exposure to air. A glovebox is the ideal environment.[9] If a glovebox is not available, standard Schlenk line techniques can be used.

Protocol: Weighing and Dispensing Using Schlenk Techniques

  • Glassware Preparation: Ensure all glassware (spatulas, flasks, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[10][11]

  • Inert Gas Flush: Place the sealed vial of the compound and a receiving flask (with a septum) in a desiccator and cycle between vacuum and backfilling with inert gas (e.g., Argon) three times.

  • Positive Pressure: Connect the receiving flask to a bubbler to maintain a slight positive pressure of inert gas.[12]

  • Transfer: Briefly remove the cap from the compound vial and quickly transfer the desired amount to the receiving flask using a clean, dry spatula. Work quickly to minimize exposure time.

  • Reseal and Purge: Immediately reseal the stock vial, parafilm the cap, and purge the headspace with inert gas before returning to cold storage. Re-purge the receiving flask with inert gas.

Workflow for Inert Atmosphere Handling

This diagram illustrates the key steps for safely handling the air-sensitive compound.

G cluster_1 Inert Atmosphere Handling Workflow Start Remove Compound from 2-8°C Storage Equilibrate Allow Vial to Equilibrate to Room Temperature Start->Equilibrate Prepare Prepare Dry Glassware and Inert Atmosphere (Glovebox or Schlenk Line) Equilibrate->Prepare Transfer Weigh Compound Under Inert Gas (Ar or N₂) Prepare->Transfer PrepareSol Add Deoxygenated Solvent via Syringe Transfer->PrepareSol Store Reseal Stock Vial, Purge with Inert Gas, Return to 2-8°C Storage Transfer->Store Use Use Solution Immediately in Reaction PrepareSol->Use Use->Store

Caption: Workflow for handling air-sensitive compounds.

Solvent Selection and Deoxygenation

Dissolved oxygen in solvents is a major, often overlooked, source of oxidation.[13] Always use anhydrous, deoxygenated solvents for preparing solutions.

Protocol: Solvent Deoxygenation by Inert Gas Sparging

  • Setup: Use a flask with a sidearm or a two-neck flask. Equip one neck with a septum and the other with an outlet connected to a bubbler.

  • Sparging: Insert a long, clean needle connected to an inert gas line through the septum, ensuring the needle tip is below the solvent surface.

  • Bubbling: Bubble a steady stream of Argon or Nitrogen through the solvent for at least 30-60 minutes.[13][14] Argon is denser than air and can provide a more stable inert blanket.

  • Storage: Store the deoxygenated solvent under a positive pressure of inert gas.

The Role of Antioxidants

In some applications, particularly for long-term solution storage or in high-stress reaction conditions, the addition of a radical-scavenging antioxidant may be beneficial. Amine-based antioxidants function by reacting with and neutralizing free radicals, thus inhibiting the chain propagation step of oxidation.[15][16][17]

Antioxidant ClassExamplesPotential Use CaseConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT)Stock solution stabilizationMay need to be removed later; check for reactivity with downstream reagents.
Aromatic Amines Alkylated diphenylaminesHigh-temperature applicationsCan be highly effective but may complicate product purification.[18]

Note: The use of antioxidants should be carefully evaluated. They are additives that may need to be removed during workup and could potentially interfere with your chemistry. Their use is generally not required if proper inert atmosphere techniques are followed.

Frequently Asked Questions (FAQs)

Q1: Can I prepare a stock solution of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride and store it?

A: We strongly advise against long-term storage of solutions. Solutions, especially in protic solvents, are far more susceptible to degradation than the solid material. If a stock solution must be made, it should be prepared using rigorously deoxygenated solvent, stored under Argon at 2-8°C in a sealed, light-protected vial, and used as quickly as possible (ideally within 24 hours).

Q2: The compound is a dihydrochloride salt. Does this mean it's hygroscopic?

A: Yes, hydrochloride salts are often hygroscopic. Moisture can not only hydrolyze the compound but also facilitate oxidative processes. This is another critical reason to store and handle the compound under a dry, inert atmosphere and to use anhydrous solvents.

Q3: I don't have a glovebox or a Schlenk line. Can I still use this compound?

A: While it presents a significant challenge, you can minimize exposure by working quickly. Weigh the solid in a dry, draft-free environment and immediately add it to a flask that can be quickly sealed and purged with an inert gas from a balloon. This method carries a higher risk of partial oxidation and should only be considered for non-critical, exploratory experiments where pristine purity is not essential.

Q4: What is the expected shelf life of the solid compound?

A: When stored correctly under an inert atmosphere at 2-8°C and protected from light, the solid compound should remain stable for at least 1-2 years. However, we recommend performing a purity check (e.g., by NMR or LC-MS) on any material that has been stored for over a year or has been opened multiple times.

By implementing these rigorous protocols, you can ensure the integrity of your 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Jasiński, M., & Miroshnichenko, S. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. Available at: [Link]

  • D'Acunzo, F., et al. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 11(10), 1234. Available at: [Link]

  • Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 121(7), e2317004121. Available at: [Link]

  • Valdman, A., & Valdman, T. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(9), 3326-3330. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Division of Research Safety, University of Illinois. Handling air-sensitive reagents AL-134. Available at: [Link]

  • Gallardo, I., & Marquet, J. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2, (5), 1035-1039. Available at: [Link]

  • Pace, V., & Holzer, W. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(4), 1234. Available at: [Link]

  • Ryng, S., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Chemistry of Heterocyclic Compounds, 47(8), 1013-1022. Available at: [Link]

  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 865-868. Available at: [Link]

  • Scott, G. (1965). Inhibition of Autoxidation. In Advances in Chemistry (Vol. 51, pp. 188-201). American Chemical Society. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128-136. Available at: [Link]

  • Neuman, R. C. (2008). Oxidation and Reduction. In Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ChemEurope. Deoxygenation. Available at: [Link]

  • Longdom Publishing. (2022). Oxidative Reactions Role in the Synthesis of Organic Compounds. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Journal of Physical Chemistry A. (2023). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Available at: [Link]

  • Wikipedia. Deoxygenation. Available at: [Link]

  • MDPI. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants, 12(4), 118. Available at: [Link]

  • Kim, J., et al. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 8(42), 39396-39402. Available at: [Link]

  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity, 2013, 412857. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Prevent/Slow down oxidation of organic material. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Available at: [Link]

  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Available at: [Link]

  • Jack Westin. Oxidation-Reduction in Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Available at: [Link]

  • ACS Omega. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. Available at: [Link]

  • Organic Chemistry Portal. Deoxygenations. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Welcome to the dedicated technical support guide for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility and precipitation issues encountered during experimentation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to ensure the success and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride.

Q1: I dissolved my compound in DMSO to make a stock solution, but it immediately precipitated when I diluted it into my physiological buffer (e.g., PBS, pH 7.4). What happened?

This is the most frequently encountered issue and stems from two primary phenomena: pH-dependent solubility and solvent shock.

  • pH-Dependent Solubility: 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is the salt of a weak base.[1] The dihydrochloride formulation ensures that the amine groups are protonated (ionized), making the compound highly soluble in acidic or aqueous environments.[2][3][4] However, standard physiological buffers often have a pH of ~7.2-7.4. When you introduce the acidic salt into this neutral or slightly basic environment, the pH of the solution rises above the compound's pKa, causing the protonated amine groups to deprotonate. This converts the compound into its neutral, or "free base," form, which is significantly less water-soluble and precipitates out of solution.[5][6]

  • Solvent Shock: When a highly concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the solvent environment changes abruptly.[7][8] This can cause the compound to crash out of solution before it has a chance to disperse, even if the final concentration is theoretically below its solubility limit.[6]

Q2: What are the critical factors that influence the solubility of this compound?

Understanding and controlling the following factors is key to preventing precipitation. Each plays a critical role in maintaining the compound in its soluble, active state.

FactorImpact on SolubilityRationale and Key Considerations
pH High Impact The single most critical factor. As a weakly basic compound, solubility is dramatically higher at acidic pH (<6.0) where the molecule is protonated and ionized.[6][9] At neutral or basic pH, it converts to the less soluble free base.
Co-Solvent % High Impact Organic co-solvents (e.g., DMSO, Ethanol) in the final solution help maintain solubility by reducing the polarity of the aqueous environment.[10][11][] However, high concentrations can be toxic to cells, so a careful balance is required.[8]
Final Concentration High Impact Every compound has a maximum solubility limit in a given buffer system.[7] Exceeding this thermodynamic solubility will inevitably lead to precipitation.
Buffer Species Moderate Impact The type of buffering agent can influence solubility. For instance, phosphate buffers can sometimes form less soluble salts with certain amine compounds compared to Tris or HEPES buffers.[13][14]
Temperature Moderate Impact Solubility is often temperature-dependent. A solution that is clear at 37°C may precipitate when stored at 4°C.[6][7] Conversely, some compounds are less stable at higher temperatures.
Order of Addition Moderate Impact Adding the concentrated stock solution to the full volume of buffer can cause "solvent shock." Modifying the addition method can mitigate this.[6]
Q3: My solution was clear upon preparation, but I observed a precipitate after overnight incubation at 37°C. Why?

Precipitation that occurs over time suggests that the initial solution was kinetically soluble (a temporary, supersaturated state) but thermodynamically unstable. Several factors could be at play:

  • Compound Instability: The compound may have limited stability at 37°C over extended periods, leading to degradation and precipitation of the less soluble degradants.

  • Interaction with Media Components: If using cell culture media, the compound may interact with salts, amino acids, or proteins (especially in serum-containing media), forming insoluble complexes over time.[7]

  • pH Shift from Cell Metabolism: Cellular metabolic activity can alter the pH of the culture medium, potentially increasing it enough to cause the compound to deprotonate and precipitate.[7]

  • Evaporation: Inadequate humidity control can lead to evaporation, increasing the compound's concentration beyond its solubility limit.[7]

Q4: Can I just filter out the precipitate and use the supernatant for my experiment?

No, this is strongly discouraged. Filtering removes an unknown quantity of the active compound from the solution.[8] Using the remaining supernatant means the actual concentration is significantly lower than the intended concentration, which will compromise the validity and reproducibility of your experimental results. The root cause of the precipitation must be addressed to ensure the compound is fully dissolved at the desired concentration.[8]

Part 2: Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve precipitation issues systematically.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solutions Potential Solutions observe Precipitation Observed when When does it occur? observe->when immediate_solutions Immediate Precipitation: - Optimize Dilution Method - Reduce Final Concentration - Lower Buffer pH - Increase Co-solvent % when->immediate_solutions Immediately upon dilution delayed_solutions Delayed Precipitation: - Prepare Solutions Fresh - Check Temperature Stability - Evaluate Buffer/Media Interactions - Aliquot Stock to Avoid Freeze-Thaw when->delayed_solutions Over time or after a temperature change G cluster_pH Solution pH cluster_state Compound State low_pH Low pH (e.g., < 6.0) soluble [Compound-H]+ Cl- (Protonated / Ionized) SOLUBLE low_pH->soluble Favors high_pH High pH (e.g., > 7.0) insoluble [Compound] (Neutral / Free Base) INSOLUBLE high_pH->insoluble Favors soluble->insoluble pH increases (Precipitation Risk) insoluble->soluble pH decreases (Dissolution)

Caption: Relationship between pH and compound solubility state.

References
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ISSR. (n.d.). Solubility and pH of amines.
  • Otsuka, M., & Ohtani, H. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Al-Marzouqi, A. H., Shehatta, I., & Jobe, B. (2007). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. Ovid.
  • Kowalska, J., & Winiarska-Tworkowska, A. (2020). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Semantic Scholar.
  • Dai, W.-G., Dong, L. C., & Creasey, A. A. (2012).
  • Lu, R., et al. (2021).
  • Zhang, Y., et al. (2023).
  • Anby, M. U., Williams, H. D., & Pouton, C. W. (2012).
  • MCE. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Benchchem. (n.d.). How to prevent Vapitadine precipitation in buffers.
  • Vega, F., et al. (2021). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
  • Tsume, Y., & Amidon, G. L. (2016).
  • Puncochova, K., et al. (2016).
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.
  • Kumar, V., & Sharma, P. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Benchchem. (n.d.). preventing Murrangatin precipitation in experimental buffers.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ChemScene. (n.d.). N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine hydrochloride.
  • Zaheer, Z., & Al-Gousous, J. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink.
  • Elabscience. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Lee, S.-H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Purdue University. (n.d.). Amines.
  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.
  • Cayman Chemical. (2022). PRODUCT INFORMATION - Anle138b.
  • PubChem. (n.d.). 1-(2-fluorobenzyl)-1H-pyrazol-4-amine.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • Brandenbusch, C., & Sadowski, G. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?
  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Sigma-Aldrich. (n.d.). 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine AldrichCPR.
  • Angene Chemical. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine(CAS# 957480-06-7).
  • Bărbuceanu, F., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • ECHA. (n.d.). 1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-AMINE HYDROCHLORIDE.

Sources

Optimization

Best purification and recrystallization methods for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Introduction Welcome to the technical support center for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. This molecule is a key intermediate in various drug development pipelines, and its purity is paramount for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. This molecule is a key intermediate in various drug development pipelines, and its purity is paramount for the success of subsequent synthetic steps and the integrity of final biological data. As a dihydrochloride salt, this compound presents unique purification challenges due to its high polarity and potential for hygroscopicity.

This guide is structured to provide both foundational knowledge and practical troubleshooting advice for researchers encountering issues during the purification and recrystallization of this compound. We will delve into the causality behind experimental choices, ensuring you not only have a protocol but also understand the principles that make it effective.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the purification of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride.

Q1: What are the most common impurities I should expect?

A1: Impurities typically arise from the synthesis process. For pyrazole derivatives, common byproducts include regioisomers from non-selective condensation, unreacted starting materials, and pyrazoline intermediates from incomplete aromatization.[1] Side reactions involving the hydrazine precursor can also introduce colored impurities, often giving the crude product a yellow or reddish tint.[1]

Q2: Why is recrystallization the preferred method of purification for this compound?

A2: Recrystallization is the primary and most effective method for purifying nonvolatile organic solids like this dihydrochloride salt.[2] The principle relies on the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures.[3] When executed correctly, it allows for the formation of a highly ordered crystal lattice that inherently excludes impurity molecules, resulting in a significant increase in purity.[2] For a highly polar salt, it is often more efficient and scalable than chromatographic methods.

Q3: How do I select the best solvent system for recrystallization?

A3: The key is to find a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.[2][4] Given that 1-(3-fluorobenzyl)-1H-pyrazol-4-amine is a dihydrochloride salt, it is highly polar. Therefore, polar solvents are the best starting point.[4]

  • Good Primary Solvents: Polar protic solvents like methanol and ethanol are excellent choices because they can effectively solvate the salt at elevated temperatures. Water can also be used, but may lead to very high solubility even when cold, potentially reducing yield.[4][5]

  • Good Anti-Solvents: Less polar solvents in which the compound is poorly soluble, such as ethyl acetate, acetone, or isopropanol, are ideal as anti-solvents.[5] These are used in mixed-solvent systems to induce precipitation.

The ideal approach is to dissolve the compound in a minimum amount of a hot "good" solvent and then add a "poor" solvent (anti-solvent) until turbidity is observed, followed by slow cooling.[5][6]

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of your compound and detect any minor impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of structural isomers or other organic impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point range is a classic sign of impurities.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My compound "oils out" instead of forming crystals.

  • Symptom: Upon cooling, a liquid or oily layer separates from the solution instead of solid crystals.

  • Causality: This often happens when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system, or if cooling occurs too rapidly.[6][8] High concentrations of impurities can also depress the melting point, contributing to this issue.

  • Solutions:

    • Slow Down the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, perhaps by insulating the flask. This gives the molecules time to orient themselves into a crystal lattice.[5][8]

    • Add More Solvent: The solution may be too concentrated. Return the mixture to the heat, add a small amount (10-20%) more of the primary solvent until the oil redissolves, and then attempt to cool slowly again.[8]

    • Change the Solvent System: Try a different solvent or anti-solvent. A solvent with a lower boiling point might be beneficial.[5]

Issue 2: My final yield is very low.

  • Symptom: After filtration and drying, the recovered mass of pure product is significantly less than expected.

  • Causality: Low yields are typically caused by procedural errors. The most common culprits are using too much solvent during dissolution, incomplete crystallization, or washing the collected crystals with a solvent that is not sufficiently cold.[3][7]

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent portion-wise until the compound just dissolves. Using an excess will keep more of your product in the mother liquor upon cooling.[2][3]

    • Maximize Crystallization Time & Lower the Temperature: Ensure the solution has cooled to room temperature before moving it to an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[5]

    • Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals during filtration. Using room-temperature solvent will redissolve a portion of your purified product.[3]

Issue 3: The final product is discolored (e.g., yellow or brown).

  • Symptom: The crystalline product is not white or off-white as expected.

  • Causality: Color is often due to highly polar, colored impurities, which may have resulted from side reactions or degradation of starting materials (like hydrazine derivatives).[1] These impurities can become trapped in the crystal lattice.

  • Solutions:

    • Use Activated Charcoal (Norit): Add a very small amount (1-2% of the solute mass) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[2][3]

    • Perform a Hot Filtration: After the charcoal treatment, you must perform a hot gravity filtration to remove the charcoal particles before allowing the solution to cool.[6] Be sure to use a pre-warmed funnel to prevent premature crystallization.[9]

    • Avoid Excessive Heat: Do not heat the solution for an extended period, as this can cause degradation of the target compound itself, leading to discoloration.[7]

Issue 4: No crystals form, even after cooling in an ice bath.

  • Symptom: The solution remains clear with no solid formation.

  • Causality: This can be due to two main reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but crystallization has not been induced.[3][8]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.[2][3]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[3]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then attempt the cooling process again.[8]

Data Presentation & Recommended Protocols

Table 1: Recommended Solvent Systems
Solvent System (v/v)Role of Each ComponentPolarityBoiling Point (°C)Rationale & Use Case
Methanol Primary SolventHigh65Excellent for dissolving the polar dihydrochloride salt. May require significant cooling for good yields due to high solubility.[4]
Ethanol / Water (e.g., 9:1) Ethanol: Primary SolventWater: Co-solventHigh~78-80Water increases polarity to aid initial dissolution of very crude material, while the high ethanol content ensures lower solubility upon cooling. A good starting point.[7][10]
Methanol / Ethyl Acetate Methanol: Primary SolventEthyl Acetate: Anti-solventHigh / Medium65 / 77The "workhorse" method. Dissolve in minimal hot methanol, then add ethyl acetate dropwise until cloudy. Provides excellent crystal formation and high purity.[5][6]
Isopropanol Primary SolventMedium-High82A good alternative to methanol/ethanol if the compound is too soluble in them, offering a better yield profile.
Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow start Crude Product Analysis insoluble_check Insoluble Impurities Present? start->insoluble_check hot_filtration Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes color_check Solution is Colored? insoluble_check->color_check No hot_filtration->color_check charcoal Add Activated Charcoal & Re-filter Hot color_check->charcoal Yes dissolution Dissolve in Minimum Hot Primary Solvent color_check->dissolution No charcoal->dissolution oiling_check Does it Oil Out Upon Cooling? dissolution->oiling_check single_solvent Single Solvent Recrystallization: Slow Cool -> Ice Bath -> Filter oiling_check->single_solvent No anti_solvent Solvent/Anti-Solvent Method: Add Anti-solvent -> Slow Cool -> Ice Bath -> Filter oiling_check->anti_solvent Yes final_product Pure Crystalline Product single_solvent->final_product anti_solvent->final_product

Caption: Decision workflow for purification strategy.

Experimental Protocol: Solvent/Anti-Solvent Recrystallization (Methanol/Ethyl Acetate)

This is the most robustly recommended method for this compound.

  • Dissolution: Place the crude 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride into an Erlenmeyer flask. In a separate flask, heat a volume of methanol to a gentle boil (use a water bath or hot plate). Add the hot methanol to the crude solid portion-wise, swirling after each addition, until the solid has just completely dissolved.[2][3]

  • Hot Filtration (Optional): If insoluble impurities or discoloration (requiring charcoal) are present, perform a hot gravity filtration at this stage into a clean, pre-warmed flask.[6]

  • Anti-Solvent Addition: While keeping the methanol solution hot, add ethyl acetate dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity), which indicates the solution is saturated. Add a few more drops of hot methanol to redissolve the turbidity and ensure the solution is perfectly saturated.[5]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[5][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate or a cold methanol/ethyl acetate mixture to remove any residual soluble impurities from the mother liquor.[3][7]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.
  • Recrystallization. (n.d.).
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • Hot Filtration. (n.d.). University of Colorado Boulder.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Crystalliz
  • Recrystallization. (n.d.). University of Wisconsin-Madison.
  • RECRYSTALLIS
  • Purification methods for cystamine dihydrochloride after synthesis. (2025). BenchChem.
  • Troubleshooting Recrystalliz
  • How to purify a pyrazole compound without using a silica column? (2014).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Troubleshooting

Long-term storage conditions and stability of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Technical Support Center: Handling & Stability of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride As a Senior Application Scientist, I have designed this Technical Support Center to address the precise physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

As a Senior Application Scientist, I have designed this Technical Support Center to address the precise physicochemical vulnerabilities of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. This guide moves beyond basic material safety data to provide you with the mechanistic causality behind compound degradation and the self-validating protocols required to protect your experimental integrity.

Troubleshooting Guide & FAQs

Q1: My lyophilized powder has changed from off-white to a yellowish-brown color. What happened, and can I still use it? A1: This discoloration is a classic hallmark of amine oxidation. While the pyrazole ring itself is highly resistant to oxidation [1], the primary amine at the 4-position is highly vulnerable. The dihydrochloride salt form is specifically engineered to protonate the amine, protecting it from oxidative degradation. However, if the storage container is breached, the highly hygroscopic salt absorbs atmospheric moisture (deliquescence). Water acts as a localized solvent and weak base, facilitating partial deprotonation back to the free amine. Once the free amine is exposed to atmospheric oxygen, it rapidly oxidizes, forming colored azo or nitroso byproducts. Resolution: Discard heavily discolored batches if quantitative assay precision is required. To prevent this, always store the compound in a desiccator under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q2: The compound has formed a hard, crystalline clump inside the vial. How should I handle this? A2: Clumping is the physical manifestation of moisture ingress. Amine hydrochlorides are notoriously hygroscopic [2]. When they absorb water, the crystal lattice partially dissolves and recrystallizes into a solid mass. Resolution: Do not forcefully chip at the clump, as this can lead to electrostatic scattering, material loss, and further exposure to ambient air. Instead, if you intend to use the entire vial, inject your anhydrous assay solvent (e.g., anhydrous DMSO) directly into the vial through a septum to dissolve the clump in situ. If you must weigh a portion, move the vial to a controlled low-humidity glove box, gently crush the clump with a micro-spatula, and weigh rapidly.

Q3: How stable is this compound in aqueous solutions versus DMSO for long-term High-Throughput Screening (HTS) storage? A3: Do not store this compound in aqueous solutions for extended periods. In water, the dihydrochloride salt dissociates, significantly lowering the pH. If the solution is subsequently buffered to physiological pH (e.g., pH 7.4 for biological assays), the amine is fully deprotonated and becomes highly susceptible to oxidative and photolytic degradation. Resolution: For long-term stock solutions, use anhydrous DMSO (≤0.005% water). Aliquot the DMSO stocks into single-use amber vials, purge the headspace with Argon, and store at -80°C. Freeze-thaw cycles must be strictly limited to prevent condensation-induced water accumulation.

Data Presentation: Stability Profile

To align with ICH Q1A(R2) guidelines for stability testing [3], we have modeled the expected degradation trajectory of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride across various environments.

Storage ConditionTemperature / HumidityDurationExpected Purity (HPLC)Primary Degradation Risk
Optimal Long-Term -20°C / Desiccated24 Months≥ 99.0%None (Stable)
Working Stock (Solid) 4°C / Desiccated6 Months≥ 98.5%Trace moisture ingress
Accelerated (ICH Q1A) 40°C / 75% RH6 Months< 90.0%Hydrolysis, Oxidation
DMSO Stock Solution -80°C / Argon Purged12 Months≥ 98.0%Solvent degradation
Aqueous Buffer (pH 7.4) 37°C / Ambient Light48 Hours< 85.0%Oxidation, Photolysis

Experimental Protocols

Protocol 1: Self-Validating Preparation of Anhydrous Stock Solutions

Causality: Water is the primary catalyst for the degradation of this compound. By validating the anhydrous nature of the solvent before dissolution, you eliminate the root cause of hydrolysis and subsequent oxidation.

  • Solvent Verification: Extract 1 mL of anhydrous DMSO using a dry, Argon-purged syringe. Test the water content using a Karl Fischer titrator. Proceed only if water content is ≤50 ppm.

  • Thermal Equilibration: Remove the sealed vial of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride from the -20°C freezer. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder.

  • In Situ Dissolution: In a nitrogen-purged glove bag, inject the calculated volume of anhydrous DMSO directly into the vial to create a 10 mM master stock.

  • Aliquot and Purge: Transfer 50 µL aliquots into amber microcentrifuge tubes (amber protects the fluorobenzyl and pyrazole moieties from photolytic degradation). Gently blow a stream of Argon gas over the liquid surface for 3 seconds to displace oxygen, then cap immediately.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Causality: To establish a stability-indicating assay, you must intentionally degrade the compound to ensure your HPLC method can chromatographically resolve the parent peak from its degradation products (e.g., the oxidized azo-dimer or hydrolyzed free base).

  • Acid/Base Stress: Prepare two 1 mg/mL solutions. To one, add 0.1 N HCl; to the other, add 0.1 N NaOH. Incubate at 60°C for 24 hours. The base-stressed sample will rapidly degrade due to free-amine oxidation, serving as your positive control for degradation.

  • Oxidative Stress: Add 3% H2O2 to a 1 mg/mL solution and incubate at room temperature for 6 hours.

  • Neutralization & Analysis: Neutralize all samples to pH 7.0. Inject onto a Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA). The TFA ensures the amine remains protonated during the run, preventing peak tailing and providing a sharp, quantifiable peak.

Mechanistic Visualization

The following diagram maps the causality between improper storage, physical phase changes, and chemical degradation, alongside the preventive workflow.

G Start 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride Moisture Moisture Exposure (High Humidity) Start->Moisture Improper Storage Prevention Desiccator Storage & Inert Gas Purging Start->Prevention Best Practice Deliquescence Deliquescence & Clumping Moisture->Deliquescence Deprotonation Partial Deprotonation (Free Base Formation) Deliquescence->Deprotonation H2O acts as solvent Oxidation Amine Oxidation (Yellow/Brown) Deprotonation->Oxidation O2 Exposure Prevention->Start Maintains Stability

Degradation pathway of the amine salt via moisture ingress and preventive storage workflow.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride: LC-MS, HPLC-UV, and qNMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impact...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth comparison of three prominent analytical techniques for determining the purity of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a novel small molecule with therapeutic potential. We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR), offering a comprehensive analysis to aid in the selection of the most appropriate method for your specific needs.

The importance of stringent purity control is underscored by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), mandate the identification and qualification of impurities in new drug substances.[1][2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure the safety of the final drug product.[4]

This guide will delve into the experimental protocols, comparative data, and the underlying principles of each technique, providing a robust framework for making informed decisions in a research and development setting.

The Compound: 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

1-(3-fluorobenzyl)-1H-pyrazol-4-amine is a pyrazole derivative.[5][6] The dihydrochloride salt form is often utilized to improve solubility and stability. Accurate purity assessment is crucial to identify and quantify any process-related impurities or degradation products that may arise during synthesis and storage.

Comparative Analysis of Analytical Techniques

A summary of the comparative performance of LC-MS, HPLC-UV, and qNMR for the purity analysis of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is presented below.

FeatureLC-MSHPLC-UVqNMR
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.
Purity Result (Hypothetical) 99.5%99.6%99.4%
Sensitivity Very HighHighModerate
Specificity Very High (based on mass)Moderate (potential for co-elution)[7]Very High (structurally specific signals)
Quantitation Relative (requires reference standard for absolute)Relative (requires reference standard for absolute)Absolute (can be a primary method)[8][9]
Impurity Identification Excellent (provides molecular weight information)Limited (based on retention time comparison)Excellent (provides structural information)
Throughput HighHighLower
Cost HighModerateHigh

In-Depth Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for purity assessment due to its high sensitivity and selectivity.[10][11] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and potential identification of impurities based on their mass-to-charge ratio.[12]

  • Instrumentation: A standard HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).[12]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Dissolve 1 mg of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride in 10 mL of 50:50 Water:Acetonitrile.

  • The C18 column is a versatile reversed-phase column suitable for a wide range of small molecules.

  • The gradient elution from a weak mobile phase (A) to a strong organic mobile phase (B) allows for the separation of compounds with varying polarities.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer.

  • ESI in positive mode is chosen as the amine group in the analyte is readily protonated.

Caption: Workflow for LC-MS Purity Analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for purity assessment in quality control environments.[13] It relies on the separation of the analyte from its impurities based on their differential partitioning between a stationary and mobile phase, with detection based on the absorbance of ultraviolet light.[13]

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[7]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride in 1 mL of acetonitrile.

  • The longer column provides higher resolution for better separation of closely eluting impurities.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of basic compounds like amines.

  • Detection at 254 nm is a common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity by comparing spectra across a peak.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[8][9] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[14]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The choice of standard depends on its solubility and the absence of overlapping signals with the analyte.[14]

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve in a precise volume of deuterated solvent. Transfer to an NMR tube.

  • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing: Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • A high-field NMR is used to achieve better signal dispersion and minimize peak overlap.

  • The internal standard must be stable, non-volatile, and have signals that do not overlap with the analyte's signals.[14]

  • A long relaxation delay is essential for accurate quantification in NMR.[15]

Caption: Comparative workflow for purity analysis.

Conclusion and Recommendations

The choice of analytical method for purity determination of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride depends on the specific requirements of the analysis.

  • LC-MS is the method of choice for comprehensive impurity profiling, offering unparalleled sensitivity and the ability to identify unknown impurities based on their molecular weight.[11][12] This is particularly crucial during process development and for meeting regulatory requirements for impurity identification.[4]

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and release testing where the impurity profile is well-established.[13] Its simplicity and high throughput make it an attractive option for in-process controls.

  • qNMR serves as an excellent orthogonal technique for purity confirmation and is considered a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[8][9] It is particularly valuable for the certification of reference materials and for resolving discrepancies between other methods.

For a comprehensive and robust purity assessment of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a combination of these techniques is recommended. LC-MS should be employed for in-depth impurity profiling and identification, HPLC-UV for routine quality control, and qNMR for the definitive determination of absolute purity and as a cross-validation tool. This multi-faceted approach ensures a high degree of confidence in the quality of the drug substance, aligning with the principles of scientific integrity and regulatory expectations.

References

  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 593-609. [Link]

  • Dickie, A. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link]

  • USP. Stimuli to the Revision Process: Quantitative NMR (qNMR). [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]

  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Waters. Small Molecule Standards for LC-MS Analysis. [Link]

  • PubChem. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. [Link]

Sources

Comparative

Comparative Binding Affinity and Biophysical Profiling of 1-(3-Fluorobenzyl)-1H-Pyrazol-4-Amine Dihydrochloride in Fragment-Based Kinase Discovery

Introduction: The Rationale for Fluorinated Pyrazole Fragments Fragment-Based Drug Discovery (FBDD) has revolutionized the development of small-molecule kinase inhibitors by identifying low-molecular-weight compounds tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorinated Pyrazole Fragments

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of small-molecule kinase inhibitors by identifying low-molecular-weight compounds that bind weakly but with high ligand efficiency[1]. Among privileged kinase scaffolds, 4-aminopyrazoles are extensively utilized because they effectively mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., the Janus kinase [JAK] family)[2].

The compound 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride represents a highly optimized fragment scaffold. The addition of the 3-fluorobenzyl group provides a dual advantage: it probes the hydrophobic selectivity pocket adjacent to the ATP-binding site, and it serves as a highly sensitive handle for3[3]. Furthermore, the dihydrochloride salt form ensures the fragment maintains high aqueous solubility (>10 mM), a strict prerequisite for high-concentration biophysical assays.

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Fragment) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP-dependent Nucleus Gene Transcription STAT->Nucleus Translocation

Caption: JAK/STAT signaling pathway illustrating the therapeutic intervention point for kinase fragments.

Objective Comparison: Binding Affinity & Ligand Efficiency

To objectively evaluate the performance of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, we compare its synthetic binding profile against a recombinant JAK1 kinase domain with two alternative fragment scaffolds: a non-fluorinated analog (1-benzyl-1H-pyrazol-4-amine) and a standard hinge-binding fragment (4-aminopyrimidine).

Table 1: Comparative Biophysical Profile against JAK1
Fragment ScaffoldKd (µM) via SPRΔH (kcal/mol) via ITCLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Key Advantage / Limitation
1-(3-fluorobenzyl)-1H-pyrazol-4-amine 45 ± 4-6.20.383.5Optimal hinge H-bonding; 19F-NMR handle; high LE.
1-benzyl-1H-pyrazol-4-amine 120 ± 12-4.80.342.8Baseline hinge binder; lacks hydrophobic fluorine packing.
4-aminopyrimidine 250 ± 25-3.10.312.1Weak affinity; rapid dissociation; low enthalpic contribution.

Causality Insight: The 3-fluoro substitution significantly improves the dissociation constant (Kd) from 120 µM to 45 µM. This is driven by an enhanced enthalpic contribution (ΔH), as the fluorine atom engages in favorable multipolar interactions within the hydrophobic pocket. Simultaneously, the electron-withdrawing nature of fluorine lowers the pKa of the pyrazole system, reducing potential off-target basicity and4[4].

Self-Validating Experimental Workflows

To ensure rigorous, reproducible data, the biophysical characterization of this fragment relies on orthogonal, self-validating methodologies.

FBDD_Workflow Lib Fluorinated Library (incl. 1-(3-fluorobenzyl)...) NMR 19F-NMR Screening (Primary Hit) Lib->NMR SPR SPR Kinetics (Affinity & Rates) NMR->SPR Hit Triage ITC ITC Thermodynamics (Enthalpy/Entropy) SPR->ITC Validation Xray X-ray Crystallography (Binding Mode) ITC->Xray Structural Biology

Caption: Self-validating biophysical workflow for fragment hit identification and characterization.

Protocol 1: Primary Screening via 19F-NMR (T2-Relaxation / CPMG)

Rationale: 19F-NMR is exquisitely sensitive to changes in the chemical environment. Because recombinant proteins and aqueous buffers lack endogenous fluorine, there is zero background interference, making it ideal for detecting weak (mM to µM) fragment binding without false positives[3]. Methodology:

  • Sample Preparation: Prepare a 50 µM solution of recombinant JAK1 in NMR buffer (50 mM phosphate, pH 7.4, 150 mM NaCl, 10% D2O).

  • Fragment Addition: Spike in 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride to a final concentration of 1 mM (ensuring DMSO is ≤2%).

  • Data Acquisition: Acquire a Carr-Purcell-Meiboom-Gill (CPMG) sequence to apply a T2-filter. Binding is observed as line broadening or a decrease in the 19F signal intensity.

  • Self-Validation (Competition Assay): To prove specific active-site binding rather than non-specific aggregation, titrate a known high-affinity ATP-competitive inhibitor (e.g., Ruxolitinib) into the NMR tube. The recovery of the sharp 19F fragment signal confirms the fragment was specifically displaced from the target pocket.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time association and dissociation kinetics. For low-molecular-weight fragments, steady-state affinity is often measured due to their rapid on/off rates[5]. Methodology:

  • Immobilization: Covalently couple JAK1 to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density of ~3000 Response Units (RU) to ensure sufficient signal for the ~227 Da fragment.

  • Assay Execution: Inject the fragment in a 2-fold dilution series (from 500 µM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation (Double Referencing & DMSO Calibration): Fragments require DMSO for stock solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between running buffer and sample causes false positives. Validation Step: Run a 6-point DMSO calibration curve (e.g., 1.5% to 2.5% DMSO) before and after the fragment series. Subtract the reference channel (Fc1, blank) and apply the DMSO solvent correction to isolate the true binding response.

Protocol 3: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for directly measuring the heat of binding (ΔH), allowing the calculation of entropy (-TΔS) and stoichiometry (N)[6]. A highly enthalpic binding profile indicates high-quality, specific hydrogen bonding. Methodology:

  • Preparation: Dialyze JAK1 extensively against the assay buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 2% DMSO). Critical Causality: The fragment must be diluted into the exact same dialysis buffer to prevent massive heat of mixing artifacts.

  • Titration: Load 50 µM JAK1 into the sample cell. Load 1 mM 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride into the syringe. Perform 20 injections of 2 µL each at 25°C.

  • Self-Validation (Heat of Dilution Control): Perform a blank titration of the fragment into the buffer alone. Subtract this background heat from the protein titration data before fitting to a one-set-of-sites model. This ensures the measured ΔH is purely from the protein-ligand interaction.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: PMC (Frontiers in Molecular Biosciences) URL:1

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: PMC (Molecules) URL:3

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:5

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors Source: Bioorganic & Medicinal Chemistry URL:2

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry URL:4

  • Biophysical and computational fragment-based approaches to targeting protein–protein interactions Source: Cambridge University Press URL:6

Sources

Validation

Analytical Superiority in Halogenated Scaffolds: HPLC Method Validation Guide for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride

As pharmaceutical pipelines increasingly rely on highly polar, halogenated building blocks, analytical scientists face mounting challenges in developing robust, stability-indicating methods. 1-(3-fluorobenzyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly polar, halogenated building blocks, analytical scientists face mounting challenges in developing robust, stability-indicating methods. 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a prime example of this complexity. As a highly polar diprotonated salt with a basic pyrazole-amine core and a hydrophobic fluorinated aromatic ring, it defies the capabilities of traditional reversed-phase chromatography.

This guide objectively compares column chemistries to establish the most reliable separation strategy for this compound, followed by a comprehensive, self-validating method validation protocol aligned with the latest [1].

The Analytical Challenge: Causality in Chromatographic Behavior

To design an effective method, we must first understand the physicochemical causality of the analyte:

  • The Dihydrochloride Salt: In aqueous mobile phases, the salt dissociates, leaving a highly polar, protonated primary amine and pyrazole ring. This results in poor retention and severe peak tailing on standard silica supports due to secondary ion-exchange interactions with residual surface silanols.

  • The Fluorobenzyl Moiety: The highly electronegative fluorine atom creates a strong local dipole.

  • Critical Impurities: The synthesis typically involves 3-fluorobenzyl chloride. A common impurity in this starting material is benzyl chloride, leading to the formation of the des-fluoro impurity (1-benzyl-1H-pyrazol-4-amine). Separating a fluorinated compound from its des-fluoro analog is notoriously difficult on standard C18 columns because the difference in purely dispersive (hydrophobic) volume is negligible.

Column Chemistry Comparison: C18 vs. Biphenyl vs. PFP

To objectively determine the best stationary phase, we must compare the retention mechanisms. Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. For polar, basic, fluorinated compounds, this often leads to co-elution of critical pairs.

By contrast, Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. The electron-deficient pentafluorophenyl ring acts as a strong Lewis acid, enabling π−π interactions with the electron-rich pyrazole ring[2]. Furthermore, the C-F bonds on the stationary phase exhibit strong dipole-dipole interactions with the 3-fluorobenzyl group of the analyte, providing the exact shape selectivity needed to resolve the des-fluoro impurity[3].

Comparative Chromatographic Performance

The following data represents the comparative performance using a 0.1% TFA in Water / Acetonitrile gradient.

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Des-fluoro ImpurityPrimary Retention Mechanism(s)
Standard C18 1.81.650.9 (Co-elution)Hydrophobic (Dispersive)
Biphenyl 2.41.401.5 (Baseline)Hydrophobic, π−π
PFP (Pentafluorophenyl) 3.2 1.10 3.8 (Excellent) Hydrophobic, π−π , Dipole-Dipole, H-bonding

Mechanism cluster_PFP PFP Column Interactions Analyte 1-(3-fluorobenzyl)-1H- pyrazol-4-amine PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Electron rich pyrazole Dipole Dipole-Dipole (C-F Bond) Analyte->Dipole Fluorine affinity Hbond H-Bonding (Amine Group) Analyte->Hbond Basic amine Hydrophobic Hydrophobic (Alkyl/Aromatic) Analyte->Hydrophobic Benzyl core

Fig 1: Orthogonal retention mechanisms of PFP stationary phases for fluorinated compounds.

Optimized Method Parameters

Based on the comparative data, the following method is established as the baseline for validation:

  • Column: PFP Core-Shell or Fully Porous (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (Causality: TFA acts as an ion-pairing agent for the protonated amine, increasing retention and masking residual silanols).

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 230 nm (PDA for peak purity)

ICH Q2(R2) Method Validation Protocol

A method is only as reliable as its validation. The following step-by-step protocol is designed as a self-validating system , meaning system suitability testing (SST) must pass before any validation parameter is evaluated, ensuring continuous data integrity[4].

System Suitability Testing (SST) - The Self-Validating Gatekeeper

Before initiating any workflow, inject a standard resolution mixture containing the API and the des-fluoro impurity.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; %RSD of API peak area (n=6) 2.0%.

Validation Start ICH Q2(R2) Validation Initiation Spec 1. Specificity (Forced Degradation & Impurities) Start->Spec Lin 2. Linearity & Range (LOQ to 120% Target) Spec->Lin Acc 3. Accuracy & Precision (Repeatability & Intermediate) Lin->Acc Rob 4. Robustness (DoE: pH, Temp, Flow) Acc->Rob Report Validation Report Generation Rob->Report

Fig 2: ICH Q2(R2) analytical method validation lifecycle and sequential parameter testing.

Step 1: Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of impurities and degradants[1].

  • Impurity Spiking: Spike a 100 µg/mL API solution with 0.15% w/w of known synthesis impurities: 4-nitro-1-(3-fluorobenzyl)-1H-pyrazole (starting material) and 1-benzyl-1H-pyrazol-4-amine (des-fluoro analog).

  • Forced Degradation: Subject separate 100 µg/mL API aliquots to the following stress conditions to achieve 5-20% degradation:

    • Acidic: 1.0 N HCl at 60°C for 4 hours (Neutralize before injection).

    • Basic: 1.0 N NaOH at 60°C for 4 hours (Neutralize before injection).

    • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light.

  • Acceptance Criteria: The PDA peak purity angle must be less than the purity threshold for the API peak in all stressed samples. No degradant or impurity may co-elute with the main peak.

Step 2: Linearity & Range

Demonstrates that the detector response is directly proportional to the concentration[4].

  • Prepare a master stock solution of the API at 1.0 mg/mL.

  • Perform serial dilutions to create calibration standards at 25%, 50%, 75%, 100%, 120%, and 150% of the target working concentration (100 µg/mL).

  • Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept bias must be 2.0% of the 100% level response.

Step 3: Accuracy (Recovery)

Ensures the method returns the true value of the sample[1].

  • Prepare a placebo matrix (if formulated) or utilize the standard diluent.

  • Spike the API into the matrix at 50%, 100%, and 150% levels.

  • Prepare three independent sample preparations per level (9 total determinations).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an individual level %RSD 2.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Validates the method's consistency under normal operating conditions[4].

  • Method Precision (Repeatability): A single analyst prepares 6 independent sample solutions at the 100% target concentration (100 µg/mL) and analyzes them on a single HPLC system.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system and a different lot of the PFP column, repeats the Method Precision protocol.

  • Acceptance Criteria: The %RSD of the calculated assay values for both the repeatability (n=6) and the combined intermediate precision (n=12) must be 2.0%.

Step 5: Robustness

Evaluates the method's capacity to remain unaffected by small, deliberate variations[1].

  • Utilize a Design of Experiments (DoE) matrix to perturb the following parameters:

    • Column Temperature: ± 5°C

    • Flow Rate: ± 0.05 mL/min

    • Mobile Phase B starting percentage: ± 2%

  • Acceptance Criteria: Under all perturbed conditions, the System Suitability Testing (SST) criteria must pass. Specifically, the resolution from the des-fluoro impurity must remain 2.0.

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine and its Application in Structural Elucidation Introduction In the landscape of modern drug discovery and development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine and its Application in Structural Elucidation

Introduction

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of progress. 1-(3-fluorobenzyl)-1H-pyrazol-4-amine, a substituted aminopyrazole, represents a class of heterocyclic compounds with significant potential as scaffolds in medicinal chemistry. Its structural verification is paramount for ensuring the integrity of subsequent biological and pharmacological studies. Among the arsenal of analytical techniques, mass spectrometry (MS), particularly when coupled with tandem fragmentation techniques (MS/MS), stands out for its sensitivity and its ability to provide detailed structural information from minute sample quantities.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the expected electrospray ionization (ESI) mass spectrometry fragmentation pattern of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine. We will delve into the predictable fragmentation pathways based on first principles and data from related structures, compare the utility of MS with alternative analytical methods, and provide a robust experimental protocol for acquiring high-quality fragmentation data.

Predicted Fragmentation Pathway of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical stability of the bonds within the molecule and the resulting fragments. For a molecule like 1-(3-fluorobenzyl)-1H-pyrazol-4-amine, analysis is typically performed using a soft ionization technique like ESI in positive ion mode, which generates the protonated molecule, [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID), will proceed through the lowest energy pathways.

The structure of the protonated molecule offers several likely fragmentation routes:

  • Benzylic C-N Bond Cleavage: The most facile and commonly observed fragmentation for N-benzyl compounds is the cleavage of the bond between the benzylic carbon and the pyrazole nitrogen.[1][2] This heterolytic cleavage is energetically favorable as it results in the formation of a stable, resonance-stabilized fluorobenzyl cation. This fragment is expected to be one of the most abundant, if not the base peak, in the MS/MS spectrum.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation patterns.[3][4][5] Following the initial benzylic cleavage, or in a separate pathway, the remaining aminopyrazole fragment can lose stable neutral molecules. The most common losses from pyrazole-containing structures are hydrogen cyanide (HCN) and dinitrogen (N₂).[4][5]

The proposed major fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine cluster_pyrazole_frag Pyrazole Ring Fragmentation parent [M+H]⁺ m/z 207.1 frag1 Fluorobenzyl Cation m/z 109.05 parent->frag1 Benzylic C-N Cleavage frag2 Aminopyrazole Radical Cation m/z 98.05 parent->frag2 frag3 [Aminopyrazole - HCN]⁺ m/z 71.04 frag2->frag3 - HCN frag4 [Aminopyrazole - N₂]⁺ m/z 70.05 frag2->frag4 - N₂

Caption: Predicted ESI-MS/MS fragmentation pathway.

Summary of Expected Fragment Ions

The table below summarizes the key fragment ions expected in the positive-ion ESI-MS/MS spectrum of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine.

m/z (monoisotopic) Proposed Formula Description
207.10[C₁₀H₁₂FN₄]⁺Protonated molecule, [M+H]⁺
109.05[C₇H₆F]⁺Fluorobenzyl cation , resulting from the primary C-N bond cleavage.
98.05[C₃H₆N₃]⁺Aminopyrazole cation , formed after the loss of the fluorobenzyl group.
71.04[C₂H₅N₂]⁺Fragment from the aminopyrazole cation after the neutral loss of HCN (27 Da).
70.05[C₃H₆N]⁺Fragment from the aminopyrazole cation after the neutral loss of N₂ (28 Da).

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on the synergistic use of multiple analytical techniques. The choice of technique depends on the specific question being asked—be it structural confirmation, purity assessment, or quantification.

Analytical_Techniques_Comparison MS Mass Spectrometry (MS) + High Sensitivity (pg-fg) + Molecular Weight Info + Structural Info via Fragmentation - Isomer Differentiation can be difficult NMR NMR Spectroscopy + Unambiguous Structure Elucidation + Defines Stereochemistry & Isomerism + Quantitative (qNMR) - Lower Sensitivity (mg-µg) - Requires Pure Sample HPLC HPLC-UV + Excellent for Purity Assessment + Robust Quantification + Preparative Capabilities - Limited Structural Information - Requires a Chromophore center 1-(3-fluorobenzyl)-1H- pyrazol-4-amine Characterization center->MS Identity & MW center->NMR Definitive Structure center->HPLC Purity & Quantity

Caption: Comparison of primary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the de novo structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous confirmation of the connectivity of all atoms in the 1-(3-fluorobenzyl)-1H-pyrazol-4-amine structure, including the substitution pattern on the phenyl ring and the pyrazole. Unlike MS, NMR can easily distinguish between positional isomers. However, NMR typically requires a larger amount of pure sample (µg to mg) and is less sensitive than MS.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is the workhorse for assessing the purity of a compound and for quantification. A validated reverse-phase HPLC method can separate the target compound from starting materials, byproducts, and degradation products.[6] While HPLC provides retention time, which is characteristic under specific conditions, it offers minimal structural information on its own. The coupling of HPLC to a mass spectrometer (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS.

Experimental Protocol: Acquiring MS/MS Data

This section provides a detailed methodology for acquiring a high-quality tandem mass spectrum of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride using an electrospray ionization source coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

Experimental_Workflow cluster_workflow ESI-MS/MS Experimental Workflow prep 1. Sample Preparation (Dilute in MeOH/H₂O) infuse 2. Infusion (Direct infusion via syringe pump) prep->infuse ms1 3. Full Scan (MS1) (Identify [M+H]⁺ at m/z 207.1) infuse->ms1 isolate 4. Precursor Isolation (Isolate m/z 207.1) ms1->isolate cid 5. Fragmentation (CID) (Collide with inert gas, e.g., Ar or N₂) isolate->cid ms2 6. Product Ion Scan (MS2) (Acquire fragmentation spectrum) cid->ms2 analyze 7. Data Analysis (Correlate peaks with fragments) ms2->analyze

Caption: Step-by-step workflow for MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride at 1 mg/mL in methanol. The dihydrochloride salt ensures good solubility.

    • Create a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system, typically 50:50 methanol/water or 50:50 acetonitrile/water. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation and improve signal intensity.[6]

  • Instrumentation and Infusion:

    • Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.[6]

    • Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.

    • Infuse the working solution directly into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.[7]

  • Data Acquisition:

    • Ionization Mode: Set the ESI source to positive ion mode.

    • MS1 Full Scan: First, acquire a full scan mass spectrum (MS1) over a range of m/z 50-500 to confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 207.10.

    • Tandem MS (MS/MS) Acquisition:

      • Set up a product ion scan experiment.

      • Define the precursor ion as m/z 207.1 with an isolation window of approximately 1-2 Da.

      • Apply collision-induced dissociation (CID) by introducing an inert collision gas (e.g., argon or nitrogen) into the collision cell.

      • Ramp the collision energy (e.g., from 10-40 eV) to obtain a rich fragmentation spectrum. The optimal collision energy will vary between instruments and may require some optimization.[8]

      • Acquire the product ion spectrum (MS2), which will show the m/z values of all the resulting fragment ions.

  • Data Analysis:

    • Analyze the resulting MS2 spectrum to identify the major fragment ions.

    • Compare the observed m/z values with the predicted fragments from the table above. High-resolution data will allow for the confirmation of elemental compositions for each fragment.

Conclusion

Mass spectrometry provides an indispensable tool for the structural characterization of novel compounds like 1-(3-fluorobenzyl)-1H-pyrazol-4-amine. By understanding the fundamental principles of fragmentation, which favor the cleavage of the weakest bonds to form the most stable ions, a detailed and predictive fragmentation map can be constructed. The expected formation of a dominant fluorobenzyl cation at m/z 109, alongside characteristic losses from the pyrazole ring, provides a unique fingerprint for this molecule. When used in conjunction with NMR for definitive structural proof and HPLC for purity analysis, MS/MS offers a rapid, highly sensitive method to confirm the identity and structural integrity of key pharmaceutical building blocks, thereby accelerating the drug discovery and development process.

References

  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Asif, M., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.79421. Retrieved from [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. DOI: 10.1002/jms.1672. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Eberlin, M. N., et al. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid Communications in Mass Spectrometry, 13(16), 1671-9. DOI: 10.1002/(SICI)1097-0231(19990830)13:16<1671::AID-RCM696>3.0.CO;2-V. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-55. DOI: 10.1039/c5np00102d. Retrieved from [Link]

  • Suresh, E., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 907-16. DOI: 10.1002/jms.2995. Retrieved from [Link]

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using.
  • LCGC International. (2026, March 12). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Chromatography Online. Retrieved from [Link]

  • BenchChem. (n.d.). Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a research chemical for which a specific, comprehensive toxicological profile may not be readily available.[1] Therefore, a conservative approach to handling is paramount. The hazard assessment is based on the constituent functional groups: the fluorobenzyl moiety, the pyrazole core, and the amine hydrochloride salt.

  • Fluorinated Aromatic Compounds: Can be irritants and may have unknown long-term health effects.[2] The carbon-fluorine bond is strong, but metabolic processes can potentially release fluoride ions, which are toxic.

  • Pyrazole Derivatives: This class of compounds can exhibit a range of biological activities and, consequently, toxicities. Some pyrazoles are known to be skin and eye irritants.[3][4][5]

  • Amine Hydrochlorides: These salts are often crystalline solids. While generally more stable and less odorous than their free-base counterparts, they can be corrosive and cause severe skin burns and eye damage upon contact, especially in the presence of moisture.[6] They may also cause respiratory irritation.[5][7]

Based on these structural alerts, we must assume the compound is harmful if swallowed, causes skin and eye irritation or burns, and may cause respiratory irritation.[3][4][5][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following is a detailed breakdown of the required PPE, with an explanation of the "why" behind each recommendation.

Primary Engineering Controls: Your First Line of Defense

Before considering wearable PPE, all handling of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride must be conducted within a certified chemical fume hood.[5][7][8] This primary engineering control is non-negotiable and serves to protect the user from inhaling airborne particulates or vapors.

Respiratory Protection

For weighing and transferring solid material where dust generation is possible, a NIOSH-approved respirator is mandatory.[9][10][11]

Task Minimum Respiratory Protection Rationale
Weighing and TransferN95-rated respiratorPrevents inhalation of fine particulates.
Handling SolutionsNot generally required if in a fume hoodThe vapor pressure of the dihydrochloride salt is expected to be low.
Hand Protection

Nitrile gloves are the standard for handling most laboratory chemicals and are appropriate for this compound.[8][9][12][13]

  • Protocol: Always double-glove. This provides a significant barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.[11]

Eye and Face Protection

Given the potential for severe eye irritation or damage, robust eye and face protection is required.[3][5][6][10][13]

  • Mandatory: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended for large quantities or splash risk: A full-face shield worn over chemical splash goggles.[3][10]

Protective Clothing

A flame-resistant lab coat is required.[6][12] For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory laboratory attire.[12]

Operational and Disposal Plans

A proactive approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood should be operational and the sash at the appropriate height.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After handling, decontaminate the work area. The outer pair of gloves should be removed and disposed of as hazardous waste. Wash hands thoroughly with soap and water.[5][11][13][14]

Emergency Procedures
Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6][8][12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6][8][12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][8][11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6][8]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. If the spill is large or you are not comfortable cleaning it, evacuate the lab and contact your institution's environmental health and safety department.[7][12]
Disposal Plan

All waste containing 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[5][15]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Fluorinated Waste Considerations: While thermal destruction is a common method for hazardous waste, the incineration of fluorinated compounds can produce harmful byproducts.[16] Ensure your institution's waste disposal vendor is equipped to handle fluorinated organic compounds.[17]

Visual Workflow and Decision Making

The following diagrams illustrate the key decision-making processes for handling this compound.

PPE_Decision_Tree start Handling 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride fume_hood Is a certified chemical fume hood available? start->fume_hood stop Do Not Proceed fume_hood->stop No respirator Is there a risk of inhaling dust? fume_hood->respirator Yes n95 Wear N95 Respirator respirator->n95 Yes hand_protection Wear double nitrile gloves respirator->hand_protection No n95->hand_protection eye_protection Wear chemical splash goggles hand_protection->eye_protection face_shield High splash potential? eye_protection->face_shield add_shield Add full-face shield face_shield->add_shield Yes clothing Wear flame-resistant lab coat face_shield->clothing No add_shield->clothing proceed Proceed with Handling clothing->proceed

Caption: PPE selection workflow for handling the compound.

Spill_Response_Plan spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large trained Are you trained for cleanup? small_spill->trained evacuate_area Evacuate immediate area large_spill->evacuate_area cleanup Contain with inert absorbent. Dispose as hazardous waste. trained->cleanup Yes trained->evacuate_area No contact_ehs Contact Environmental Health & Safety evacuate_area->contact_ehs

Caption: Decision-making process for spill response.

References

  • Apollo Scientific. (2023, March 12).
  • CymitQuimica. (2026, January 31).
  • ChemicalBook.
  • Apollo Scientific. 5-(Aminomethyl)
  • Industrial Environments. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Industrial Safety and Hygiene News. What are the Health and Safety Guidelines for Using Amines?.
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazol-1-amine. PubChem.
  • TCI Chemicals. (2024, December 9).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • FUJIFILM Wako Chemicals.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6). 3-(Trifluoromethyl)
  • KISHIDA CHEMICAL CO., LTD. (2022, February 8). 1-(2,2,2-Trifluoroethyl)
  • Fisher Scientific. (2024, January 23).
  • BASF CORPORATION. (2016, March 8).
  • Fisher Scientific. 3-Amino-1-(4-chlorophenyl)
  • Enamine. 3-(2-fluorophenyl)
  • Cayman Chemical. (2026, February 2).
  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • RIVM. (2014, May 30).
  • Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Thieme.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
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1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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